5-(Methylthio)-1,2,4-thiadiazol-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methylsulfanyl-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S2/c1-7-3-5-2(4)6-8-3/h1H3,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYZCFCNOSTQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373402 | |
| Record name | 5-(Methylsulfanyl)-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60093-10-9 | |
| Record name | 5-(Methylsulfanyl)-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60093-10-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(Methylthio)-1,2,4-thiadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Methylthio)-1,2,4-thiadiazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active molecules, and it serves as a versatile building block for the synthesis of more complex pharmaceutical agents. The 1,2,4-thiadiazole ring system is known to exhibit a wide range of pharmacological activities, and the presence of the methylthio and amine functional groups provides opportunities for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows.
Core Synthetic Strategies
The synthesis of 3-amino-5-(methylthio)-1,2,4-thiadiazole predominantly relies on the principle of constructing the thiadiazole ring through oxidative cyclization of a suitable open-chain precursor. The most direct and commonly cited method involves the reaction of a pseudothiourea derivative with a thiocyanate salt in the presence of an oxidizing agent.
Primary Synthetic Route: Oxidative Cyclization of 2-Methyl-2-thiopseudourea with Sodium Thiocyanate
A key and efficient method for the preparation of this compound involves the reaction of 2-Methyl-2-thiopseudourea sulfate with sodium thiocyanate.[1] This approach is advantageous due to the ready availability of the starting materials. The general reaction scheme is depicted below.
Caption: General reaction scheme for the synthesis of this compound.
A plausible reaction mechanism involves the initial formation of an S-thiocyanoisothiourea intermediate, which then undergoes intramolecular cyclization with the elimination of a leaving group, driven by the oxidizing agent, to form the stable 1,2,4-thiadiazole ring.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound based on the oxidative cyclization route.
Synthesis of this compound
Materials:
-
2-Methyl-2-thiopseudourea sulfate
-
Sodium thiocyanate
-
Bromine
-
Methanol
-
Sodium hydroxide solution
-
Dichloromethane
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Methyl-2-thiopseudourea sulfate in methanol. Cool the solution in an ice bath.
-
Addition of Reactants: To the cooled solution, add a solution of sodium thiocyanate in methanol.
-
Oxidation: While maintaining the temperature at 0-5 °C, add a solution of bromine in methanol dropwise to the reaction mixture over a period of 30-60 minutes. The reaction is exothermic and the temperature should be carefully controlled.
-
Reaction Monitoring: After the addition of bromine is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a sodium hydroxide solution. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol-water or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes typical quantitative data obtained from the synthesis of this compound and its analogs.
| Parameter | Value | Reference |
| Yield | 60-80% | General literature |
| Melting Point | 145-147 °C | Hypothetical data |
| ¹H NMR (CDCl₃, δ ppm) | 5.15 (s, 2H, NH₂), 2.60 (s, 3H, SCH₃) | Hypothetical data |
| ¹³C NMR (CDCl₃, δ ppm) | 178.5 (C5), 165.2 (C3), 15.8 (SCH₃) | Hypothetical data |
| IR (KBr, cm⁻¹) | 3320, 3150 (N-H), 1620 (C=N), 1540 (N-H bend) | Hypothetical data |
| MS (m/z) | 147 (M⁺) | [NIST WebBook] |
Note: The NMR and IR data are hypothetical and representative for this class of compounds. Actual values may vary based on the specific experimental conditions and solvent used.
Alternative Synthetic Approaches
While the oxidative cyclization of 2-methyl-2-thiopseudourea is a primary route, other methods for the synthesis of 3-amino-1,2,4-thiadiazoles are also reported in the literature and may be adaptable for the synthesis of the target compound.
Oxidative Cyclization of Amidinothioureas
A general and versatile method for the synthesis of 3-amino-5-substituted-1,2,4-thiadiazoles involves the oxidative cyclization of amidinothiourea derivatives.[2] This method typically employs an oxidizing agent such as bromine or iodine. The precursor amidinothiourea can be prepared by the reaction of a guanidine derivative with an isothiocyanate.
Caption: Synthesis of 3-amino-1,2,4-thiadiazoles via amidinothioureas.
Conclusion
The synthesis of this compound is readily achievable through the oxidative cyclization of 2-methyl-2-thiopseudourea with sodium thiocyanate. This method offers good yields and utilizes accessible starting materials. Alternative strategies, such as the cyclization of amidinothioureas, provide additional routes to this important heterocyclic scaffold. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the efficient synthesis and further exploration of this valuable compound and its derivatives.
References
An In-depth Technical Guide to the Chemical Properties of 5-(Methylthio)-1,2,4-thiadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Methylthio)-1,2,4-thiadiazol-3-amine is a heterocyclic compound belonging to the 1,2,4-thiadiazole class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives, including antimicrobial, antifungal, and anticancer properties. The presence of a methylthio group and an amine substituent on the thiadiazole ring provides reactive sites for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules and chemical libraries.
This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and a representative synthetic protocol. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and biological evaluation of this and related compounds.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. It is important to note that this compound can exist in tautomeric forms, and some literature may refer to it as 3-(methylthio)-1,2,4-thiadiazol-5-amine. The data presented here pertains to the compound generally represented by these names.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Alternate Names | 3-Amino-5-(methylthio)-1,2,4-thiadiazole, 5-Amino-3-(methylthio)-1,2,4-thiadiazole |
| CAS Number | 60093-10-9, 6913-13-9 |
| Molecular Formula | C₃H₅N₃S₂ |
| Molecular Weight | 147.22 g/mol [1] |
| Canonical SMILES | CSC1=NSC(N)=N1 |
| InChI Key | HQKQSHMJHHADQB-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid | - |
| Melting Point | 156 °C | [1] |
| Boiling Point | 318.1 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.48 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[2] Limited solubility in water is expected, though this can be influenced by temperature and pH.[2] | - |
| pKa | Not experimentally determined. The presence of the amino group suggests basic character, while the thiadiazole ring can exhibit weak acidic or basic properties. | - |
Synthesis and Purification
General Synthetic Workflow
The following diagram illustrates a plausible synthetic route.
Caption: General workflow for the synthesis of this compound.
Representative Experimental Protocol
This protocol is adapted from the synthesis of 5-amino-3-methyl-1,2,4-thiadiazole and should be considered a starting point for optimization.
Materials:
-
S-Methylisothiourea sulfate
-
Potassium thiocyanate
-
Methanol
-
Bromine
-
Sodium methoxide
-
Dichloromethane
Procedure:
-
A solution of S-methylisothiourea sulfate in methanol is prepared in a reaction vessel equipped with a stirrer and cooled in an ice-salt bath.
-
Potassium thiocyanate is added to the cooled solution.
-
Solutions of bromine in methanol and sodium methoxide in methanol are added simultaneously from separate dropping funnels over a period of 30-60 minutes, maintaining a slight excess of bromine. The temperature should be carefully controlled during the addition.
-
After the addition is complete, any excess bromine color is discharged by the addition of a small amount of sodium methoxide solution.
-
The reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure to yield a crude solid.
-
The crude product is purified by Soxhlet extraction with dichloromethane.
-
Evaporation of the dichloromethane extracts yields the purified this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Spectral Data
Detailed spectral data for this compound are not extensively reported. However, based on the analysis of its structural analogue, 5-amino-3-methyl-1,2,4-thiadiazole, the following spectral characteristics can be predicted.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals and Features |
| ¹H NMR | A singlet for the methylthio (S-CH₃) protons, likely in the range of δ 2.5-3.0 ppm. A broad singlet for the amine (NH₂) protons, with a chemical shift that can vary depending on the solvent and concentration. |
| ¹³C NMR | A signal for the methylthio carbon (S-CH₃) in the aliphatic region (δ 15-25 ppm). Two signals for the thiadiazole ring carbons, expected in the range of δ 160-190 ppm. |
| IR Spectroscopy | N-H stretching vibrations for the primary amine group in the range of 3100-3400 cm⁻¹. C=N stretching vibrations of the thiadiazole ring around 1600-1650 cm⁻¹. C-S stretching vibrations. |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 147. Fragmentation patterns would likely involve the loss of the methylthio group, the amino group, and cleavage of the thiadiazole ring. |
Biological Activity and Signaling Pathways
Specific biological activity and signaling pathway data for this compound are not extensively documented in publicly available literature. However, the 1,2,4-thiadiazole and 1,3,4-thiadiazole scaffolds are known to be present in a wide range of biologically active compounds.
Derivatives of thiadiazoles have been reported to exhibit a broad spectrum of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: Many thiadiazole derivatives have been synthesized and screened for their activity against various strains of bacteria and fungi.[3][4][5][6][7]
-
Anticancer Activity: Certain thiadiazole-containing compounds have shown cytotoxic effects against various cancer cell lines.[8][9][10]
-
Enzyme Inhibition: The thiadiazole nucleus is a component of molecules that have been shown to inhibit various enzymes, which is a common mechanism of action for many drugs.[11]
The biological activity of a particular thiadiazole derivative is highly dependent on the nature and position of its substituents. The methylthio and amino groups on this compound offer opportunities for further derivatization to explore and optimize its potential biological effects.
Representative Biological Screening Workflow
The following diagram illustrates a general workflow for the initial biological screening of a novel compound like this compound.
Caption: A general workflow for the biological evaluation of a new chemical entity.
Safety and Handling
Detailed toxicological data for this compound are not available. As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a heterocyclic compound with potential as a building block in the synthesis of novel, biologically active molecules. This guide has summarized its key chemical and physical properties, provided a representative synthetic protocol, and discussed its expected spectral characteristics. While specific biological data for this compound are limited, the broader class of thiadiazoles is a rich source of pharmacologically active agents. Further research into the synthesis of derivatives and comprehensive biological screening of this compound is warranted to explore its full potential in drug discovery and development.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. connectjournals.com [connectjournals.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
Technical Guide Unattainable: CAS Number 62963-39-3 Appears to be Invalid
A comprehensive search of chemical databases and scientific literature has yielded no information for the substance corresponding to CAS number 62963-39-3. This suggests that the provided CAS number is likely incorrect or does not exist in publicly accessible records.
Researchers, scientists, and drug development professionals seeking information on a chemical substance are highly reliant on accurate identifiers, with the Chemical Abstracts Service (CAS) Registry Number being a primary global standard. Each CAS number is a unique numerical identifier assigned to a single, specific substance.
Initial and subsequent verification attempts across multiple authoritative databases, including the CAS Common Chemistry database, PubChem, and various chemical supplier catalogs, failed to retrieve any data associated with the CAS number 62963-39-3. Such a result typically indicates one of the following:
-
Typographical Error: The number may have been transcribed incorrectly.
-
Deleted or Obsolete Number: In rare cases, a CAS number may be deleted or replaced, though this is usually documented.
-
Proprietary Substance: The substance may be a proprietary compound not yet disclosed in public databases.
-
Non-existent Substance: The number may not correspond to any known chemical substance.
Without a valid CAS number, it is impossible to retrieve the necessary data to fulfill the request for an in-depth technical guide. This includes fundamental information such as chemical structure, physical and chemical properties, synthesis methods, analytical data, and biological activity. Consequently, the creation of data tables and visualizations of experimental workflows or signaling pathways cannot be performed.
Recommendations for the User:
It is strongly recommended to verify the accuracy of the CAS number 62963-39-3 . Please check the original source of this identifier. If the number is found to be different, a new search can be initiated. If the provided number is confirmed to be correct from its source, it may be necessary to seek information through alternative identifiers such as the chemical name or structure, if available.
In-Depth Technical Guide to the Structure Elucidation of 5-(Methylthio)-1,2,4-thiadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Methylthio)-1,2,4-thiadiazol-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiadiazole scaffold in various biologically active molecules. The precise determination of its chemical structure is fundamental for understanding its physicochemical properties, reactivity, and potential pharmacological activity. This technical guide provides a comprehensive overview of the analytical techniques and experimental data pertinent to the structure elucidation of this compound. While specific experimental data for this compound is not extensively published, this guide synthesizes available information on its isomers and related compounds to present a predictive and methodological framework for its characterization.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These values are crucial for designing experimental conditions for synthesis, purification, and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 60093-10-9 | --INVALID-LINK-- |
| Molecular Formula | C₃H₅N₃S₂ | --INVALID-LINK-- |
| Molecular Weight | 147.22 g/mol | --INVALID-LINK-- |
| Melting Point | 156 °C | --INVALID-LINK-- |
| Boiling Point | 318.1 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.48 g/cm³ | --INVALID-LINK-- |
| Flash Point | 146.2 °C | --INVALID-LINK-- |
Spectroscopic Data for Structure Elucidation
The following sections detail the expected spectroscopic data for this compound based on the analysis of its structural analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of organic structures. Predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound are summarized in Table 2. These predictions are based on data from structurally similar compounds, such as 5-amino-3-methyl-1,2,4-thiadiazole.[1][2]
Table 2: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| -S-CH ₃ | ~2.5 - 2.7 | Singlet (s) | The methyl protons attached to the sulfur atom are expected to be a singlet in this range. |
| -NH ₂ | ~5.0 - 7.0 | Broad Singlet (br s) | The chemical shift of amine protons can vary significantly with solvent and concentration due to hydrogen bonding. |
| ¹³C NMR | |||
| -S-C H₃ | ~15 - 20 | The methyl carbon is expected in the aliphatic region. | |
| C -S-CH₃ (C5) | ~170 - 185 | The carbon of the thiadiazole ring attached to the methylthio group. | |
| C -NH₂ (C3) | ~160 - 175 | The carbon of the thiadiazole ring attached to the amino group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed in Table 3. These are inferred from general knowledge of amine and thiadiazole vibrational frequencies.
Table 3: Predicted FT-IR Spectroscopic Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| N-H | 3100 - 3400 | Medium | Asymmetric and symmetric stretching of the primary amine.[3] |
| C-H | 2900 - 3000 | Weak | Stretching of the methyl group. |
| C=N | 1600 - 1650 | Medium | Stretching of the thiadiazole ring. |
| N-H | 1550 - 1640 | Medium | Bending of the primary amine.[3] |
| C-N | 1300 - 1350 | Medium | Stretching of the C-NH₂ bond. |
| C-S | 600 - 800 | Weak-Medium | Stretching of the thiadiazole ring and methylthio group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (MW = 147.22), the molecular ion peak [M]⁺ is expected at m/z 147. Common fragmentation patterns for related heterocyclic amines suggest potential fragments, as outlined in Table 4.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment | Notes |
| 147 | [C₃H₅N₃S₂]⁺ | Molecular ion peak. |
| 132 | [C₂H₂N₃S₂]⁺ | Loss of a methyl radical (•CH₃). |
| 100 | [C₂H₂N₃S]⁺ | Loss of the methylthio group (•SCH₃). |
| 78 | [CN₂S]⁺ | Cleavage of the thiadiazole ring. |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and characterization of this compound.
Synthesis Protocol
General Procedure:
-
Precursor Synthesis: React an appropriate amidine with a thiocarbonyl compound to form the N-amidinothiourea intermediate.
-
Oxidative Cyclization: Treat the intermediate with a mild oxidizing agent (e.g., iodine, hydrogen peroxide) in a suitable solvent (e.g., ethanol, methanol) to facilitate the intramolecular S-N bond formation, leading to the thiadiazole ring.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and its fragment ions.
-
Analyze the fragmentation pattern to confirm the molecular structure.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of a novel or uncharacterized compound like this compound follows a logical progression of analytical techniques.
Caption: Workflow for the synthesis and structure elucidation of this compound.
Conclusion
The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While direct, comprehensive experimental data for this specific isomer remains to be published, this guide provides a robust framework based on the analysis of related compounds. The presented tables of predicted spectroscopic data and detailed experimental protocols offer a valuable resource for researchers in the synthesis and characterization of this and similar heterocyclic molecules. Further investigation, particularly X-ray crystallography, would provide definitive confirmation of the structure and detailed insights into its solid-state conformation.
References
The Thiadiazole Scaffold: A Whitepaper on the Biological Activities of 5-(Methylthio)-1,2,4-thiadiazol-3-amine and its Structural Congeners
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the known biological activities of thiadiazole derivatives, with a focus on structural analogs of 5-(Methylthio)-1,2,4-thiadiazol-3-amine. Direct experimental data on the biological activity of this compound is not extensively available in current scientific literature. The information presented herein is based on studies of structurally related compounds and is intended to guide future research and drug discovery efforts.
Introduction: The Prominence of the Thiadiazole Ring in Medicinal Chemistry
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2][3] Its various isomeric forms, including 1,2,4-thiadiazole and 1,3,4-thiadiazole, are found in a multitude of biologically active compounds.[4] The inherent chemical properties of the thiadiazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged scaffold in the design of novel therapeutic agents.[3] Derivatives of thiadiazole have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][5] This whitepaper will synthesize the available data on the biological activities of thiadiazole derivatives, with a particular focus on those structurally related to this compound, to provide a technical guide for researchers in the field.
Antimicrobial Activity: A Broad Spectrum of Action
Thiadiazole derivatives are widely recognized for their potent and broad-spectrum antimicrobial properties.[6] These compounds have been shown to be effective against a range of pathogenic bacteria and fungi.
Antibacterial Activity
Numerous studies have highlighted the antibacterial potential of thiadiazole-containing compounds. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 1: Antibacterial Activity of Selected Thiadiazole Derivatives
| Compound/Derivative | Bacterial Strain(s) | Activity (MIC/Zone of Inhibition) | Reference(s) |
| 2-Aryl-1,3,4-Thiadiazole Derivatives | Gram-positive and Gram-negative bacteria | 90-100% inhibition | [7] |
| Carboxamide and 1,3,4-thiadiazole hybrids | Staphylococcus aureus, Bacillus subtilis | High inhibition zone compared to ciprofloxacin | [8] |
| 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives | Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumonia | Significant inhibition zones | [8] |
Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening
The agar well diffusion method is a standard procedure for evaluating the antibacterial activity of chemical compounds.[8]
-
Preparation of Media: A suitable bacterial growth medium, such as Mueller-Hinton agar, is prepared and sterilized.
-
Inoculation: The surface of the agar plate is uniformly inoculated with a standardized suspension of the test bacterium.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.
-
Compound Application: A known concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A positive control (standard antibiotic) and a negative control (solvent alone) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antibacterial activity of the compound.[8]
Workflow for Agar Well Diffusion Assay.
Anticancer Activity: A Promising Avenue for Drug Development
The thiadiazole scaffold is a key component in the design of novel anticancer agents.[9] Derivatives have shown cytotoxic activity against a variety of human cancer cell lines.
Antiproliferative Effects
The antiproliferative activity of thiadiazole derivatives is a significant area of research.[9] These compounds can induce apoptosis and inhibit cell cycle progression in cancer cells.
Table 2: Anticancer Activity of Selected Thiadiazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50) | Reference(s) |
| 1,2,4-oxadiazole and thiadiazole hybrids | Colo205 (colon), MCF-7 (breast), A2780 (ovarian), A549 (lung) | 0.10 µM - 0.32 µM | [10] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA (breast) | 9 µM | [9] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (breast), A549 (lung) | 1.78 µM, 4.04 µM | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.
MTT Assay Experimental Workflow.
Other Notable Biological Activities
Beyond antimicrobial and anticancer effects, the thiadiazole scaffold has been implicated in a range of other important biological activities.
-
Anti-inflammatory Activity: Certain thiadiazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds showing inhibition of protein denaturation, a hallmark of inflammation.[8]
-
Anticonvulsant Activity: The thiadiazole nucleus is present in several compounds with anticonvulsant properties, suggesting its potential in the development of new treatments for epilepsy.
-
Antidepressant Activity: Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have been synthesized and shown to possess significant antidepressant activity in preclinical models.[11]
-
Plant Growth Stimulation: Some 5-(alkylthio)-1,3,4-thiadiazol-2(3H)-thione derivatives have been found to exhibit pronounced plant growth stimulant properties.[12][13]
Structure-Activity Relationship (SAR) and Future Directions
Quantitative Structure-Activity Relationship (QSAR) studies on thiadiazole derivatives have provided valuable insights into the structural features that govern their biological activities.[14][15][16] These studies help in the rational design of more potent and selective compounds. For instance, the nature and position of substituents on the thiadiazole ring can significantly influence the antimicrobial and anticancer efficacy of the compounds.
While the biological profile of the broader thiadiazole class is well-documented, the specific activities of this compound remain to be elucidated. Future research should focus on the synthesis and comprehensive biological evaluation of this particular compound. Screening against a diverse panel of microbial strains and cancer cell lines, coupled with mechanistic studies, will be crucial in uncovering its therapeutic potential. The existing body of knowledge on related thiadiazole derivatives provides a strong foundation and a clear rationale for such investigations.
Conclusion
The thiadiazole scaffold is a versatile and pharmacologically significant platform in drug discovery. Its derivatives have demonstrated a wide array of biological activities, including potent antimicrobial and anticancer effects. Although specific data on this compound is currently limited, the extensive research on its structural analogs strongly suggests that it is a promising candidate for biological investigation. This whitepaper provides a technical foundation for researchers to explore the therapeutic potential of this and other novel thiadiazole derivatives. The detailed experimental protocols and summarized data serve as a valuable resource to guide future studies in this exciting area of medicinal chemistry.
References
- 1. japsonline.com [japsonline.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 2-Amino-5-(methylthio)-1,3,4-thiadiazole | 5319-77-7 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syntheses and anti-depressant activity of 5-amino-1, 3, 4-thiadiazole-2-thiol imines and thiobenzyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ymerdigital.com [ymerdigital.com]
- 15. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Synthesis of 5-(Methylthio)-1,2,4-thiadiazol-3-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for 5-(methylthio)-1,2,4-thiadiazol-3-amine and its derivatives. This class of compounds holds significant interest in medicinal chemistry and agrochemical research.[1] This document outlines key synthetic pathways, detailed experimental protocols, and quantitative data to facilitate research and development in this area.
Core Synthetic Strategies
The synthesis of the this compound core can be achieved through several strategic approaches. The most common methods involve the cyclization of precursor molecules containing the pre-formed thiadiazole ring or the construction of the ring from acyclic starting materials.
A prevalent method for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles involves the electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas.[2] This method offers good to excellent yields and tolerates a wide range of functional groups under catalyst- and oxidant-free conditions at room temperature.[2] Another approach utilizes an iodine-mediated oxidative C-N and N-S bond formation in water, providing an environmentally friendly route to 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates.[2]
Furthermore, a facile synthesis of 5-amino-1,2,4-thiadiazoles can be achieved using sodium carbonate, elemental sulfur, and air as a green oxidant.[2] For the synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles, an efficient metal-free method involves the intramolecular oxidative S-N bond formation of imidoyl thioureas mediated by phenyliodine(III) bis(trifluoroacetate).[2]
One specific route to 5-amino-3-methylthio-1,2,4-thiadiazole involves the reaction of sodium thiocyanate and 2-methyl-2-thiopseudourea sulfate.[3]
The following diagram illustrates a generalized synthetic pathway for 3,5-disubstituted-1,2,4-thiadiazoles, which can be adapted for the target compounds.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of this compound derivatives. Below are representative protocols extracted from the literature.
Protocol 1: Electro-oxidative Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles
This protocol is adapted from a general method for the synthesis of 5-amino-1,2,4-thiadiazole derivatives.[2]
Materials:
-
Imidoyl thiourea (1.0 mmol)
-
Anhydrous acetonitrile (10 mL)
-
Tetrabutylammonium perchlorate (TBAP) (0.2 M)
-
Glassy carbon electrode (anode)
-
Platinum foil (cathode)
Procedure:
-
In an undivided electrolytic cell, dissolve the imidoyl thiourea in anhydrous acetonitrile containing TBAP.
-
Equip the cell with a glassy carbon anode and a platinum foil cathode.
-
Apply a constant current of 10 mA and carry out the electrolysis at room temperature with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-substituted 5-amino-1,2,4-thiadiazole.
Protocol 2: Iodine-Mediated Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles in Water
This protocol provides an environmentally benign approach to the target compounds.[2]
Materials:
-
Isothiocyanate (1.0 mmol)
-
Guanidine hydrochloride (1.2 mmol)
-
Iodine (2.0 mmol)
-
Water (5 mL)
Procedure:
-
To a stirred solution of the isothiocyanate and guanidine hydrochloride in water, add iodine.
-
Heat the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The following workflow diagram illustrates the key steps in a typical synthesis and purification process.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 5-amino-1,2,4-thiadiazole derivatives from various reported methods.
Table 1: Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles via Electro-oxidation
| Entry | Substrate (Imidoyl Thiourea) | Product | Yield (%) |
| 1 | N-Phenylbenzimidoyl thiourea | 3-Phenyl-5-amino-1,2,4-thiadiazole | 92 |
| 2 | N-(4-Chlorophenyl)benzimidoyl thiourea | 3-(4-Chlorophenyl)-5-amino-1,2,4-thiadiazole | 88 |
| 3 | N-(4-Methylphenyl)benzimidoyl thiourea | 3-(4-Methylphenyl)-5-amino-1,2,4-thiadiazole | 95 |
Data adapted from a general synthetic method and may not represent the specific target compound.
Table 2: Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles via Iodine-Mediation
| Entry | Isothiocyanate | Product | Yield (%) |
| 1 | Phenyl isothiocyanate | 3-Amino-5-phenyl-1,2,4-thiadiazole | 85 |
| 2 | 4-Chlorophenyl isothiocyanate | 3-Amino-5-(4-chlorophenyl)-1,2,4-thiadiazole | 82 |
| 3 | 4-Methylphenyl isothiocyanate | 3-Amino-5-(4-methylphenyl)-1,2,4-thiadiazole | 89 |
Data adapted from a general synthetic method and may not represent the specific target compound.
Structure-Activity Relationships
The derivatization of the this compound scaffold allows for the modulation of its physicochemical and biological properties. The relationship between the chemical structure and the biological activity is a key aspect of drug and agrochemical development.
The following diagram illustrates the logical relationship in a structure-activity relationship (SAR) study.
Conclusion
The synthesis of this compound and its derivatives can be accomplished through various efficient synthetic routes. This guide provides a foundation for researchers to select appropriate methodologies and protocols for their specific research objectives. The presented data and workflows are intended to streamline the synthetic process and facilitate the discovery of novel bioactive molecules based on this promising heterocyclic scaffold. Further exploration and optimization of these methods will continue to advance the fields of medicinal and agricultural chemistry.
References
Spectroscopic and Synthetic Profile of 5-(Methylthio)-1,2,4-thiadiazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Methylthio)-1,2,4-thiadiazol-3-amine is a heterocyclic compound with potential applications in agrochemical and pharmaceutical research. Its structural features, including the 1,2,4-thiadiazole core, an amino group, and a methylthio substituent, make it an intriguing candidate for further investigation and as a building block in the synthesis of more complex molecules. This technical guide provides a consolidated overview of the available spectroscopic data and a plausible synthetic route for this compound, aimed at facilitating future research and development efforts.
Chemical Identity and Physical Properties
IUPAC Name: this compound
Synonyms: 3-Amino-5-(methylthio)-1,2,4-thiadiazole
CAS Number: 60093-10-9
Molecular Formula: C₃H₅N₃S₂
Molecular Weight: 147.22 g/mol
| Property | Value | Source |
| Melting Point | 156 °C | [1] |
| Boiling Point | 318.1 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.48 g/cm³ (Predicted) | [1] |
| Flash Point | 146.2 °C (Predicted) | [1] |
Spectroscopic Data
Comprehensive experimental spectroscopic data for this compound is limited in publicly accessible literature. The following tables summarize the available and expected spectroscopic characteristics.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (amino group) |
| 3100-3000 | Medium | C-H stretch (aromatic-like ring) |
| 2920-2850 | Weak | C-H stretch (methyl group) |
| 1650-1600 | Strong | N-H bend (amino group) |
| 1580-1450 | Medium-Strong | C=N and C=C-N ring stretching |
| 1450-1400 | Medium | C-H bend (methyl group) |
| 1300-1100 | Medium | C-N stretching |
| 700-600 | Medium | C-S stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for this compound are not available in the searched literature. The following tables provide predicted chemical shifts based on the analysis of similar structures.
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.6 | Singlet | 3H | S-CH₃ |
| ~6.0-7.0 | Broad Singlet | 2H | -NH₂ |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~15-20 | S-CH₃ |
| ~160-170 | C3 (C-NH₂) |
| ~180-190 | C5 (C-S-CH₃) |
Mass Spectrometry (MS)
While a published mass spectrum has not been located, the nominal mass and expected fragmentation patterns can be predicted.
| m/z | Interpretation |
| 147 | [M]⁺ (Molecular Ion) |
| 132 | [M - CH₃]⁺ |
| 100 | [M - SCH₃]⁺ |
| 73 | [C₂H₃N₂S]⁺ |
Experimental Protocols
A detailed, peer-reviewed synthesis protocol specifically for this compound is not available in the searched literature. However, a plausible synthetic route can be devised based on general methods for the synthesis of 3-amino-5-substituted-1,2,4-thiadiazoles. One common approach involves the oxidative cyclization of an appropriate amidinothiourea precursor.
Plausible Synthesis of this compound
The synthesis can be envisioned in two main steps:
-
Formation of the Amidinothiourea Precursor: Reaction of a suitable amidine with a thioureido derivative.
-
Oxidative Cyclization: Intramolecular S-N bond formation to yield the 1,2,4-thiadiazole ring.
A potential specific route starts from S-methylisothiourea and involves its reaction with an activated carbonyl species followed by cyclization. A generalized protocol is provided below.
Step 1: Synthesis of the Precursor (Illustrative)
-
To a solution of S-methylisothiourea sulfate in a suitable solvent (e.g., ethanol, DMF), a base (e.g., sodium ethoxide, triethylamine) is added.
-
The resulting mixture is treated with a suitable electrophile (e.g., a derivative of thiocarbonyl chloride) at a controlled temperature.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching with water, followed by extraction with an organic solvent.
-
The organic layer is dried and concentrated to yield the crude precursor, which may be purified by recrystallization or column chromatography.
Step 2: Oxidative Cyclization
-
The precursor from Step 1 is dissolved in a suitable solvent (e.g., ethanol, chloroform).
-
An oxidizing agent (e.g., iodine, bromine, hydrogen peroxide) is added portion-wise at room temperature or with cooling.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction mixture is then quenched, for instance with a solution of sodium thiosulfate if iodine or bromine is used.
-
The product is isolated by extraction, and the organic layer is washed, dried, and concentrated.
-
The final product, this compound, is purified by recrystallization or column chromatography.
Visualizations
Synthetic Workflow
Caption: Plausible synthetic workflow for this compound.
Spectroscopic Analysis Workflow
Caption: Logical workflow for the spectroscopic analysis of the synthesized compound.
Signaling Pathways
As of the latest available information, there are no published studies detailing the specific signaling pathways modulated by this compound. Its utility in drug development would necessitate initial screening against various biological targets to identify potential mechanisms of action.
Conclusion
This technical guide consolidates the currently available information on this compound. While a complete spectroscopic and synthetic profile is yet to be published, this document provides a foundational understanding for researchers interested in this compound. The predicted spectroscopic data and the plausible synthetic route offer a starting point for its preparation and characterization. Further experimental work is required to fully elucidate its properties and potential biological activities.
References
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 5-(Methylthio)-1,2,4-thiadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the thiadiazole scaffold have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide delves into the potential mechanism of action of 5-(Methylthio)-1,2,4-thiadiazol-3-amine, a specific derivative of the 1,2,4-thiadiazole core. In the absence of direct comprehensive studies on this exact molecule, this document synthesizes findings from structurally related thiadiazole compounds to propose a putative mechanism of action. This guide provides a consolidated overview of the biological activities of the thiadiazole nucleus, quantitative data from relevant studies, detailed experimental protocols for assessing these activities, and visual representations of implicated signaling pathways and experimental workflows.
Introduction: The Therapeutic Potential of the Thiadiazole Scaffold
Thiadiazoles are five-membered heterocyclic compounds containing sulfur and two nitrogen atoms. Their unique chemical properties, including the ability to act as bioisosteres of other key heterocycles like pyrimidines and oxadiazoles, contribute to their diverse biological activities.[1][2] The mesoionic character of the thiadiazole ring allows for effective crossing of cellular membranes, enhancing interaction with biological targets.[3] Derivatives of both 1,2,4-thiadiazole and 1,3,4-thiadiazole have been extensively investigated and have shown promise in various therapeutic areas.[4][5]
While the precise mechanism of action for this compound is not yet fully elucidated, research on analogous compounds suggests several potential molecular targets and pathways through which it may exert its effects. These include enzyme inhibition, disruption of microbial cell integrity, and induction of apoptosis and cell cycle arrest in cancer cells.
Proposed Mechanism of Action Based on Structurally Related Compounds
Based on the biological activities reported for various 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives, a multi-faceted mechanism of action for this compound can be postulated. The primary modes of action are likely to involve:
-
Enzyme Inhibition: A significant body of research points to the ability of thiadiazole derivatives to inhibit a range of enzymes crucial for disease progression. Key targets identified for structurally similar compounds include:
-
Protein Kinases (e.g., Akt): The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[6][7] Several thiadiazole-based compounds have been shown to inhibit Akt activity, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[8][9]
-
Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the synthesis of DNA, and its inhibition is a well-established strategy for both antimicrobial and anticancer therapies.[10]
-
Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition by thiadiazole sulfonamides has been a successful therapeutic approach.[11]
-
-
Antimicrobial Activity: Thiadiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[12][13][14][15] The proposed mechanisms for their antimicrobial action include:
-
Disruption of Cell Wall/Membrane Integrity: The sulfur atom in the thiadiazole ring may facilitate penetration of the microbial cell wall, leading to leakage of cytoplasmic contents and cell death.[12][16]
-
Inhibition of Essential Enzymes: As mentioned above, inhibition of enzymes like DHFR can disrupt microbial growth and replication.
-
-
Anticancer Activity: The anticancer effects of thiadiazole derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.[17][18] This is frequently linked to the inhibition of key signaling pathways like PI3K/Akt.[6][8]
The following Graphviz diagram illustrates a potential signaling pathway that could be modulated by this compound, based on the known effects of related compounds on the PI3K/Akt pathway.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway.
Quantitative Data on the Biological Activity of Related Thiadiazole Derivatives
The following tables summarize the quantitative biological activity data for various thiadiazole derivatives, providing insights into their potency against different targets.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Reference | Cell Line | IC50 (µM) | Reference |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 | |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | 4.04 | [18] |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 7.4 (Abl kinase) | [18] |
| Derivative with 3-fluorophenyl substituent | HT-29 (Colon) | 33.67 | [18] |
| Derivative with meta methoxy substituent | HT-29 (Colon) | 3.1 | |
| Derivative with Ortho chlorine substituent | SKNMC (Neuroblastoma) | 4.5 | [19] |
| Compound 16a (1,2,4-oxadiazole linked imidazopyrazine) | MCF-7 (Breast) | 0.68 | [20] |
| Compound 16b (1,2,4-oxadiazole linked imidazopyrazine) | MCF-7 (Breast) | 0.22 | [20] |
| Compound 22d (1,3,4-thiadiazole derivative) | MCF-7 (Breast) | 1.52 | [7] |
| Compound 8a (1,3,4-thiadiazole derivative) | Various cancer cell lines | 1.62 - 4.61 | [7] |
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Reference | Microorganism | MIC (µg/mL) | Reference |
| Imidazo[2,1-b][8][21][22]thiadiazole derivative | S. aureus | 0.03 | [12] |
| Imidazo[2,1-b][8][21][22]thiadiazole derivative | B. subtilis | 0.03 | [12] |
| Imidazo[2,1-b][8][21][22]thiadiazole derivative | E. coli | 0.5 | [12] |
| Compound 7 (imidazole moiety) | R. oryzae | 150 | [12] |
| Compound 31 (thiadiazole-ciprofloxacin hybrid) | Gram-negative bacteria | < 0.63 | [23] |
| Compound 35 (thiadiazole-ciprofloxacin hybrid) | M. tuberculosis H37Rv | 1.56 - 25 | [23] |
| Compound 23p (4-bromophenyl substituent) | S. epidermidis | 31.25 | [14] |
| Compound 23p (4-bromophenyl substituent) | M. luteus | 15.63 | [14] |
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to evaluate the biological activity of thiadiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiadiazole compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[24]
In Vitro Enzyme Inhibition Assay (General Protocol)
Principle: This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The activity is typically monitored by the conversion of a substrate to a product, which can be detected by changes in absorbance or fluorescence.
Protocol:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, buffer, and the thiadiazole test compound.
-
Assay Setup: In a 96-well plate, add the buffer, enzyme, and varying concentrations of the test compound. Include a control with no inhibitor and a blank with no enzyme.
-
Pre-incubation: Pre-incubate the plate for a specific time (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Incubation: Incubate the plate for a defined period at the optimal temperature.
-
Signal Detection: Measure the signal (e.g., absorbance or fluorescence) at appropriate intervals or at the end of the incubation period using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.[21]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform serial dilutions of the thiadiazole compound in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[13][15]
The following Graphviz diagram provides a generalized workflow for these experimental protocols.
Caption: Generalized experimental workflow for biological evaluation.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently limited, the extensive research on the broader thiadiazole class of compounds provides a strong foundation for proposing a putative mechanism centered on enzyme inhibition, antimicrobial activity, and anticancer effects. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate this specific molecule and other related thiadiazole derivatives.
Future research should focus on a number of key areas:
-
Direct Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of this compound.
-
In-depth Mechanistic Studies: Once targets are identified, detailed enzymatic and cellular assays should be conducted to fully characterize the mechanism of inhibition or modulation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs of this compound will be crucial for optimizing its potency and selectivity.
-
In Vivo Efficacy and Safety Profiling: Promising compounds should be advanced to preclinical in vivo models to assess their therapeutic efficacy and safety profiles.
The continued exploration of the thiadiazole scaffold holds significant promise for the discovery and development of novel therapeutic agents to address a range of unmet medical needs. This technical guide serves as a valuable starting point for these important research endeavors.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis of Novel Thiazole/Thiadiazole Conjugates of Fluoroquinolones as Potent Antibacterial and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of 1,2,4-Thiadiazoles in Modern Drug Discovery: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole scaffold, a five-membered heterocyclic ring containing two nitrogen and one sulfur atom, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have propelled the development of a diverse array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive literature review of recent advancements in the synthesis and biological evaluation of 1,2,4-thiadiazole compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols for key reactions, quantitative biological data, and visual representations of synthetic workflows and signaling pathways are presented to serve as a valuable resource for researchers in the field.
Synthetic Strategies for 1,2,4-Thiadiazole Core Construction
The synthesis of the 1,2,4-thiadiazole ring system is primarily achieved through oxidative cyclization reactions. A prevalent and efficient method involves the intramolecular S-N bond formation from imidoyl thioureas. This approach offers a high degree of flexibility in introducing various substituents onto the thiadiazole core, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
General Experimental Protocol: Synthesis of 3-Substituted-5-arylamino-1,2,4-thiadiazoles
This protocol outlines a common method for the synthesis of 5-amino-substituted 1,2,4-thiadiazoles, a class of compounds that has demonstrated significant biological activity.
Materials:
-
Substituted amidine hydrochloride
-
Substituted aryl isothiocyanate
-
Oxidizing agent (e.g., Phenyliodine(III) bis(trifluoroacetate) - PIFA, Iodine)
-
Solvent (e.g., Dichloromethane - DCM, Ethanol)
-
Base (e.g., Triethylamine - TEA)
Procedure:
-
Formation of Imidoyl Thiourea Intermediate:
-
To a solution of the substituted amidine hydrochloride in a suitable solvent (e.g., DCM), add a base (e.g., TEA) and stir at room temperature for 15-30 minutes.
-
To this mixture, add the substituted aryl isothiocyanate and continue stirring at room temperature for 2-4 hours, or until reaction completion is observed by Thin Layer Chromatography (TLC).
-
-
Oxidative Cyclization:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the oxidizing agent (e.g., PIFA) portion-wise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-substituted-5-arylamino-1,2,4-thiadiazole derivative.
-
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry (MS).
Figure 1: General synthetic workflow for 1,2,4-thiadiazole derivatives.
Anticancer Activity of 1,2,4-Thiadiazole Derivatives
A significant body of research has focused on the anticancer potential of 1,2,4-thiadiazole derivatives. These compounds have demonstrated cytotoxic effects against a wide range of human cancer cell lines, including breast, lung, colon, and prostate cancers. The mechanism of their anticancer action is often multifaceted, involving the inhibition of key enzymes in cell signaling pathways, induction of apoptosis, and cell cycle arrest.
A study by Pragathi et al. described a series of 1,2,4-thiadiazole-1,2,4-triazole hybrids with potent anticancer activity.[1] Several of these compounds exhibited IC50 values in the sub-micromolar range against various cancer cell lines.[1] For instance, compound 8b showed an IC50 of 0.10 µM against the MCF-7 breast cancer cell line.[1]
| Compound | MCF-7 (Breast) IC50 (µM)[1] | A549 (Lung) IC50 (µM)[1] | DU-145 (Prostate) IC50 (µM)[1] | MDA MB-231 (Breast) IC50 (µM)[1] |
| 8b | 0.10 ± 0.084 | 0.17 ± 0.032 | 0.83 ± 0.091 | 0.28 ± 0.017 |
| 8c | 1.12 ± 0.64 | 1.79 ± 0.59 | 1.98 ± 0.22 | 2.33 ± 1.52 |
| 8d | 1.44 ± 0.17 | 2.10 ± 1.44 | 2.76 ± 1.88 | 2.35 ± 1.51 |
| 8e | 0.23 ± 0.014 | 1.64 ± 0.53 | 0.19 ± 0.011 | 1.55 ± 0.63 |
| 8g | 1.02 ± 0.65 | 1.69 ± 0.13 | 2.13 ± 1.98 | 2.15 ± 1.08 |
| 8i | 1.27 ± 0.92 | 1.90 ± 0.46 | 0.60 ± 0.014 | 1.59 ± 0.37 |
| Etoposide (Standard) | 1.91 ± 0.84 | 2.14 ± 0.69 | 3.08 ± 0.135 | 2.89 ± 1.15 |
Table 1: In Vitro Anticancer Activity of Selected 1,2,4-Thiadiazole-1,2,4-triazole Derivatives
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1,2,4-Thiadiazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a density of approximately 5 x 103 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,2,4-thiadiazole compounds in the culture medium.
-
After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).
-
Incubate the plates for another 48 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Figure 2: Generalized anticancer mechanism of action for 1,2,4-thiadiazole derivatives.
Antimicrobial Activity of 1,2,4-Thiadiazole Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 1,2,4-Thiadiazole derivatives have shown promising activity against a range of bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.
A study on novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives reported significant antibacterial activity against Gram-positive bacteria.[2] For example, compound 6h displayed a minimum inhibitory concentration (MIC) of 15.63 µg/mL against Bacillus subtilis.[2]
| Compound | S. aureus ATCC 25923 MIC (µg/mL)[2] | S. epidermidis ATCC 12228 MIC (µg/mL)[2] | B. subtilis ATCC 6633 MIC (µg/mL)[2] | B. cereus ATCC 10876 MIC (µg/mL)[2] |
| 4l | 31.25 | 125 | 250 | 125 |
| 5c | 250 | 500 | 1000 | 1000 |
| 6h | 250 | 500 | 15.63 | 500 |
| Cefuroxime (Standard) | 0.49 | 0.24 | 62.5 | 0.49 |
Table 2: In Vitro Antibacterial Activity of Selected Thiadiazole and Triazole Derivatives against Gram-Positive Bacteria
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
1,2,4-Thiadiazole compounds dissolved in DMSO
-
Standard antibiotic (e.g., Cefuroxime)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the 1,2,4-thiadiazole compounds and the standard antibiotic in CAMHB in the 96-well plates.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubate the plates at 35-37 °C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Figure 3: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity of 1,2,4-Thiadiazole Derivatives
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. 1,2,4-Thiadiazole derivatives have been investigated for their anti-inflammatory properties, with a primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
A study on 1,2,4-triazole-conjugated 1,3,4-thiadiazole hybrids demonstrated significant COX inhibition.[3] While this study focused on a related heterocyclic system, the findings are relevant to the broader class of thiadiazoles. Compounds 2a , 2b , and 2c showed approximately 50% inhibition of COX-1 and 70% inhibition of COX-2.[3] Another study on thiazolo[3,2-b]-1,2,4-triazoles reported a compound with a COX-2 IC50 of 20.5 µM.[3]
| Compound | COX-1 Inhibition (%)[3] | COX-2 Inhibition (%)[3] |
| 2a | ~50 | ~70 |
| 2b | ~50 | ~70 |
| 2c | ~50 | ~70 |
| Celecoxib (Standard) | ~50 | ~70 |
Table 3: In Vitro Cyclooxygenase (COX) Inhibition by 1,2,4-Triazole-conjugated 1,3,4-Thiadiazole Hybrids
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (1,2,4-thiadiazole derivatives)
-
Standard inhibitor (e.g., Celecoxib)
-
Assay buffer
-
Detection reagent for prostaglandin E2 (PGE2)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme and Compound Incubation:
-
In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add arachidonic acid to each well to initiate the enzymatic reaction.
-
-
Reaction Termination and Detection:
-
After a specific incubation time (e.g., 10 minutes), stop the reaction by adding a stopping solution.
-
Measure the amount of PGE2 produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
-
Figure 4: Signaling pathway of inflammation and its inhibition by 1,2,4-thiadiazole derivatives via COX enzymes.
Conclusion and Future Directions
The 1,2,4-thiadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for the development of new therapeutic agents. This technical guide has summarized recent advances in the anticancer, antimicrobial, and anti-inflammatory properties of 1,2,4-thiadiazole compounds, providing key quantitative data and experimental protocols.
Future research in this area should focus on:
-
Elucidation of detailed mechanisms of action: While general pathways have been identified, further studies are needed to pinpoint the specific molecular targets of the most potent 1,2,4-thiadiazole derivatives.
-
Optimization of pharmacokinetic properties: In vivo studies are crucial to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds and to guide further structural modifications for improved drug-like properties.
-
Exploration of novel therapeutic areas: The versatility of the 1,2,4-thiadiazole scaffold suggests its potential in other disease areas, such as neurodegenerative disorders, metabolic diseases, and viral infections.
By leveraging the information presented in this guide, researchers can accelerate the discovery and development of novel 1,2,4-thiadiazole-based drugs to address unmet medical needs.
References
- 1. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
discovery and history of 5-(Methylthio)-1,2,4-thiadiazol-3-amine
An In-Depth Technical Guide to 5-(Methylthio)-1,2,4-thiadiazol-3-amine
Introduction
The 1,2,4-thiadiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. This technical guide focuses on a specific derivative, this compound. While a detailed historical account of its specific discovery is not prominent in the scientific literature, its existence is part of the broader exploration of the chemical space of thiadiazoles. This document provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and the general biological context of the 1,2,4-thiadiazole class for researchers, scientists, and drug development professionals.
It is important to note that this compound is associated with two CAS numbers in chemical databases: 60093-10-9 and 6913-13-9. While these appear to refer to the same molecular structure, this guide will utilize both for comprehensive reference.
Physicochemical Properties
The known and predicted physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and potential application in drug discovery and development.
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃S₂ | [1] |
| Molecular Weight | 147.22 g/mol | [1] |
| CAS Number | 6913-13-9, 60093-10-9 | [1] |
| Melting Point | 140-144 °C | [1] |
| Boiling Point (Predicted) | 318.1 ± 25.0 °C | [1] |
| Density (Predicted) | 1.48 ± 0.1 g/cm³ | [1][2] |
| pKa (Predicted) | 2.42 ± 0.50 | [1] |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole[4]
This protocol describes a multi-gram scale synthesis without the need for column chromatography, making it an efficient method for obtaining the 1,2,4-thiadiazole core.
Materials:
-
Acetamidine hydrochloride
-
Methanol
-
Bromine
-
Sodium metal
-
Potassium thiocyanate
-
Dichloromethane
Procedure:
-
A solution of acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL) is cooled in an ice-salt bath.
-
Bromine (85 g, 0.53 mol) and a solution of sodium (24 g, 1.04 mol) in methanol (300 mL) are simultaneously added from separate dropping funnels over a period of 30 minutes, maintaining a slight excess of bromine.
-
After the addition is complete, a small amount of sodium methoxide solution is added to decolorize the mixture.
-
A solution of potassium thiocyanate (51.5 g, 0.53 mol) in methanol (250 mL) is then added, and the mixture is stirred for 2 hours at room temperature, followed by heating under reflux for 1 hour.
-
The reaction mixture is filtered, and the filtrate is evaporated under reduced pressure.
-
The resulting solid residue is subjected to Soxhlet extraction with dichloromethane for 18 hours.
-
Evaporation of the combined extracts under reduced pressure yields the final product.
This general procedure can be adapted for the synthesis of this compound by starting with an appropriate S-methylated amidine precursor.
Visualizations
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of 5-amino-3-substituted-1,2,4-thiadiazoles, based on the described experimental protocol.
Caption: General workflow for synthesizing 5-amino-3-substituted-1,2,4-thiadiazoles.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity or the signaling pathways modulated by this compound. However, the broader class of 1,2,4- and 1,3,4-thiadiazole derivatives has been extensively studied and shown to possess a wide array of pharmacological activities.
-
Antimicrobial Activity: Many thiadiazole derivatives have demonstrated potent antibacterial and antifungal properties.[4]
-
Anticancer Activity: The thiadiazole scaffold is present in several compounds investigated for their anticancer effects, targeting various mechanisms within cancer cells.
-
Anti-inflammatory and Analgesic Activity: Certain thiadiazole derivatives have shown promise as anti-inflammatory and analgesic agents.
-
Anticonvulsant Activity: The structural features of thiadiazoles have been explored in the design of novel anticonvulsant drugs.[5]
The potential for this compound to exhibit similar biological activities makes it an interesting candidate for further investigation in drug discovery programs. The diagram below illustrates the logical relationship between the core chemical structure and its potential, yet unconfirmed, biological activities based on its chemical class.
Caption: Inferred potential biological activities based on the thiadiazole chemical class.
Conclusion
This compound is a member of the pharmacologically significant thiadiazole family of heterocyclic compounds. While its specific history of discovery is not well-documented, its chemical properties and a representative synthetic route can be established from the available scientific literature on related compounds. The absence of specific biological activity data for this particular molecule, contrasted with the known broad-spectrum activity of the thiadiazole class, highlights an opportunity for further research. This guide provides a foundational technical overview to aid researchers and drug development professionals in their exploration of this and related compounds.
References
- 1. 5-AMINO-3-METHYLTHIO-1,2,4-THIADIAZOLE | 6913-13-9 [chemicalbook.com]
- 2. methyl amine suppliers USA [americanchemicalsuppliers.com]
- 3. mdpi.com [mdpi.com]
- 4. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Screening 5-(Methylthio)-1,2,4-thiadiazol-3-amine in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have emerged as a major focus of drug discovery and development. The thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives showing promise as inhibitors of various kinases.[1][2][3][4][5] This document provides a generalized framework and protocols for evaluating the potential of novel compounds, such as 5-(Methylthio)-1,2,4-thiadiazol-3-amine, as kinase inhibitors. While specific data for this compound is not extensively available in public literature, the methodologies described herein are based on established practices for characterizing novel kinase inhibitors with similar structural motifs.
Background on Thiadiazoles as Kinase Inhibitors
The thiadiazole ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, serves as a versatile scaffold in the design of bioactive molecules.[1][6] Its derivatives have been investigated for a wide range of therapeutic applications due to their ability to engage in various biological interactions.[1] In the context of kinase inhibition, the thiadiazole core can act as a bioisostere for other heterocyclic systems and can be readily functionalized to optimize binding affinity and selectivity for the target kinase.[3]
General Experimental Workflow for Kinase Inhibitor Screening
The following diagram outlines a typical workflow for the initial screening and characterization of a novel compound as a potential kinase inhibitor.
Caption: General workflow for kinase inhibitor discovery.
Illustrative Kinase Signaling Pathway
The diagram below depicts a simplified, generic kinase signaling cascade that is often a target for therapeutic intervention.
Caption: A generic receptor tyrosine kinase signaling pathway.
Protocols for Kinase Assays
The following are generalized protocols for conducting in vitro kinase assays. These should be adapted based on the specific kinase and the available assay technology.
Protocol 1: General Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol is designed to measure the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
This compound (or other test compounds)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series of the compound in DMSO.
-
Reaction Setup:
-
Add 2.5 µL of the test compound dilution or DMSO (for positive and negative controls) to the wells of the assay plate.
-
Add 5 µL of a 2X kinase/substrate mixture in kinase buffer to each well.
-
To initiate the reaction, add 2.5 µL of a 4X ATP solution in kinase buffer to each well. The final volume will be 10 µL.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The optimal time may vary depending on the kinase.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: Cellular Assay for Target Engagement
This protocol provides a general method to assess whether the test compound can inhibit the activity of the target kinase within a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
Stimulant (if required to activate the signaling pathway)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-substrate and anti-total protein)
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours).
-
-
Pathway Stimulation (if necessary): Add a stimulant (e.g., a growth factor) to activate the kinase signaling pathway for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract the proteins.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of a known downstream substrate of the target kinase.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate protein as a loading control.
-
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at different compound concentrations.
Data Presentation
Quantitative data from kinase inhibition assays should be presented in a clear and organized manner to facilitate comparison. The following table is a template for summarizing such data.
| Kinase Target | This compound IC₅₀ (µM) | Reference Compound IC₅₀ (µM) | Assay Type |
| Kinase A | Experimental Value | e.g., Staurosporine | Biochemical |
| Kinase B | Experimental Value | e.g., Staurosporine | Biochemical |
| Kinase C | Experimental Value | e.g., Staurosporine | Biochemical |
Note: The values in this table are placeholders. Actual experimental data would be required to populate this table.
Conclusion
The protocols and information provided in this document offer a foundational approach for the investigation of this compound and other novel thiadiazole derivatives as potential kinase inhibitors. While the thiadiazole scaffold has shown promise in the development of kinase inhibitors, thorough experimental validation is essential to determine the specific activity and therapeutic potential of any new compound. The successful application of these methods will enable researchers to characterize the inhibitory profile of their compounds and guide further drug development efforts.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
protocol for dissolving 5-(Methylthio)-1,2,4-thiadiazol-3-amine for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Methylthio)-1,2,4-thiadiazol-3-amine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The thiadiazole ring is a key pharmacophore found in a variety of biologically active molecules, exhibiting a broad range of activities, including antimicrobial and anticonvulsant effects. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. These application notes provide a detailed protocol for the dissolution of this compound and offer insights into its potential biological applications.
Data Presentation
Quantitative solubility data for this compound is not extensively available in the public domain. However, a calculated water solubility value has been reported. For other common laboratory solvents, solubility should be determined empirically.
| Solvent | Molar Solubility (mol/L) | Solubility (g/L) | Notes |
| Water | 7.24 x 10⁻² | 10.66 | Calculated value. |
| DMSO | To be determined | To be determined | Generally, thiadiazole derivatives show good solubility in DMSO. |
| Ethanol | To be determined | To be determined | Solubility is expected to be lower than in DMSO. |
| PBS (pH 7.4) | To be determined | To be determined | Solubility is likely to be similar to or less than in water. |
Note: The molecular weight of this compound is 147.22 g/mol .
Experimental Protocols
This section provides a detailed methodology for the preparation of stock solutions and working solutions of this compound for use in biological experiments.
Materials
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol, absolute
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (g) = 0.010 mol/L * 0.001 L * 147.22 g/mol = 0.0014722 g = 1.47 mg
-
-
-
Weighing: Accurately weigh 1.47 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the 10 mM stock solution at -20°C in a tightly sealed, light-protected container. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Protocol for Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer.
Important Considerations:
-
Final DMSO Concentration: When preparing working solutions, ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects.
-
Solubility in Aqueous Solutions: After diluting the DMSO stock solution into an aqueous buffer or medium, visually inspect for any signs of precipitation. If precipitation occurs, the concentration of the working solution may need to be lowered.
Mandatory Visualizations
Experimental Workflow for Dissolution
Caption: Workflow for the preparation of stock and working solutions of this compound.
Hypothetical Signaling Pathway: Anticonvulsant Activity
Thiadiazole derivatives have been investigated for their anticonvulsant properties, with a proposed mechanism involving the modulation of GABAergic neurotransmission.
Caption: Hypothetical signaling pathway for the anticonvulsant activity of this compound.
Hypothetical Signaling Pathway: Antimicrobial Activity
The antimicrobial mechanism of action for thiadiazole derivatives is thought to involve the inhibition of essential bacterial enzymes.
Caption: Hypothetical mechanism of antimicrobial action for this compound.
Application Notes and Protocols for 5-(Methylthio)-1,2,4-thiadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the evaluation of 5-(Methylthio)-1,2,4-thiadiazol-3-amine as a potential therapeutic agent. The protocols and data presented herein are illustrative and intended to guide researchers in the preclinical assessment of this and similar small molecules. The thiadiazole scaffold is a component of various compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] This document outlines hypothetical therapeutic applications and standardized experimental procedures for characterization.
Hypothetical Therapeutic Target: Cyclin-Dependent Kinase 9 (CDK9)
For the purpose of these application notes, we will hypothesize that this compound (hereinafter referred to as Compound X) is an inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcription elongation, and its inhibition has emerged as a promising strategy in oncology.
Data Presentation
The following tables summarize hypothetical quantitative data for Compound X, illustrating its potential as a CDK9 inhibitor.
Table 1: In Vitro Kinase Inhibition Profile of Compound X
| Kinase Target | IC50 (nM) |
| CDK9/CycT1 | 25 |
| CDK1/CycB | 1,500 |
| CDK2/CycE | 850 |
| CDK4/CycD1 | >10,000 |
| CDK7/CycH | 2,300 |
Table 2: Anti-proliferative Activity of Compound X in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.5 |
| A549 | Lung Cancer | 1.2 |
| HCT116 | Colon Cancer | 0.8 |
| Jurkat | T-cell Leukemia | 0.3 |
Table 3: In Vivo Efficacy of Compound X in an MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg, i.p., daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Compound X | 20 | 65 |
| Positive Control | - | 70 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (CDK9/CycT1)
This protocol describes a luminescence-based assay to determine the IC50 value of Compound X against CDK9/CycT1.
Materials:
-
Recombinant human CDK9/CycT1 enzyme
-
Kinase substrate (e.g., DRB-Tide)
-
ATP
-
Kinase buffer (e.g., Kinase-Glo® Max)
-
Compound X (dissolved in DMSO)
-
384-well white plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of Compound X in DMSO, then dilute in kinase buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of CDK9/CycT1 enzyme and substrate mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of Compound X relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the anti-proliferative effect of Compound X on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Compound X (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Compound X (final DMSO concentration <0.1%). Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the log concentration of Compound X.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of Compound X in an immunodeficient mouse model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
MCF-7 cancer cells
-
Matrigel
-
Compound X formulated for intraperitoneal (i.p.) injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (e.g., vehicle control, Compound X, positive control).
-
Administer Compound X or vehicle control daily via i.p. injection.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor animal body weight and general health throughout the study.
-
After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Hypothetical Signaling Pathway of CDK9 Inhibition by Compound X
Caption: Hypothetical mechanism of action of Compound X via CDK9 inhibition.
Experimental Workflow for Therapeutic Potential Assessment
Caption: General workflow for preclinical evaluation of a therapeutic candidate.
References
Application Notes and Protocols for In Vitro Evaluation of 5-(Methylthio)-1,2,4-thiadiazol-3-amine and Related Thiadiazole Derivatives
Disclaimer: A comprehensive literature search did not yield specific in vitro studies, quantitative data, or established signaling pathways for 5-(Methylthio)-1,2,4-thiadiazol-3-amine. The following application notes and protocols are presented as a representative guide for the in vitro evaluation of novel thiadiazole compounds, based on methodologies reported for structurally related molecules. The quantitative data and signaling pathways are provided as illustrative examples.
Introduction
Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Various substituted 1,2,4- and 1,3,4-thiadiazoles have been reported to exhibit a wide range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. These activities suggest that the thiadiazole scaffold is a valuable pharmacophore for the development of new therapeutic agents. Given the interest in this compound, this document provides detailed protocols for foundational in vitro assays to characterize its potential biological activities, with a primary focus on anticancer evaluation.
Data Presentation: Illustrative Quantitative Data for Thiadiazole Derivatives
The following table summarizes hypothetical quantitative data from key in vitro assays for a series of thiadiazole derivatives to demonstrate a structured approach to data presentation.
| Compound ID | Target/Assay | Cell Line | IC50 (µM) | Selectivity Index (SI) | Notes |
| This compound | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | Data not available | Data not available | Initial screening compound. |
| Derivative A | Cytotoxicity (MTT Assay) | A549 (Lung Cancer) | 15.2 ± 1.8 | >10 | Moderate activity. |
| Derivative B | Cytotoxicity (MTT Assay) | HeLa (Cervical Cancer) | 5.8 ± 0.7 | 17.2 | Potent activity. |
| Derivative C | CDK1 Inhibition | N/A | 8.3 ± 1.1 | N/A | Potential cell cycle inhibitor. |
| Derivative D | Dihydrofolate Reductase (DHFR) Inhibition | N/A | 4.37 ± 0.7 | N/A | Potential anticancer mechanism.[1] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the effect of a test compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (or other test compounds)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization buffer to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Visualizations
Caption: Workflow for MTT-based cell viability assay.
Caption: Hypothetical signaling pathway for a thiadiazole derivative.
References
Application Notes and Protocols for In Vivo Efficacy Studies of 5-(Methylthio)-1,2,4-thiadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Methylthio)-1,2,4-thiadiazol-3-amine is a heterocyclic compound belonging to the thiadiazole class. While direct in vivo efficacy studies for this specific molecule are not extensively documented in publicly available literature, the broader family of 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives has attracted significant attention in medicinal chemistry. These compounds have been investigated for a wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and diuretic effects.[1][2][3][4] This document provides a summary of potential applications based on the activities of structurally related compounds and offers detailed, hypothetical protocols for initiating in vivo efficacy studies.
Potential Therapeutic Applications
Based on the pharmacological profiles of related thiadiazole derivatives, this compound could be a candidate for investigation in the following therapeutic areas:
-
Oncology: Numerous 1,3,4-thiadiazole derivatives have demonstrated cytotoxic properties against various cancer cell lines, and some have been evaluated in in vivo tumor models.[5][6] The 2-amino-1,3,4-thiadiazole scaffold is considered a promising foundation for the development of new anticancer agents.[6]
-
Inflammatory Diseases: Certain thiadiazole derivatives have shown anti-inflammatory activity, suggesting potential applications in treating inflammatory disorders.[1]
-
Infectious Diseases: The thiadiazole nucleus is a component of various compounds with antimicrobial and antifungal properties.[1]
-
Neurological Disorders: Several thiadiazole derivatives have been synthesized and evaluated for their anticonvulsant activity.[2]
Data Presentation: Hypothetical In Vivo Efficacy Data
The following tables represent hypothetical data that could be generated from the experimental protocols detailed below. These are for illustrative purposes to guide data presentation and interpretation.
Table 1: Hypothetical Antitumor Efficacy in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SD |
| Vehicle Control | - | 1500 ± 250 | 0 | +5.2 ± 2.1 |
| Compound A | 25 | 850 ± 180 | 43.3 | +1.5 ± 3.5 |
| Compound A | 50 | 450 ± 120 | 70.0 | -2.3 ± 4.0 |
| Positive Control | 10 | 300 ± 90 | 80.0 | -8.5 ± 5.2 |
Table 2: Hypothetical Anti-Inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Volume (mL) ± SD (4 hours post-carrageenan) | Inhibition of Edema (%) |
| Vehicle Control | - | 1.25 ± 0.15 | 0 |
| Compound A | 25 | 0.85 ± 0.10 | 32.0 |
| Compound A | 50 | 0.60 ± 0.08 | 52.0 |
| Positive Control | 10 | 0.50 ± 0.05 | 60.0 |
Experimental Protocols
The following are detailed, hypothetical protocols for assessing the in vivo efficacy of this compound (referred to as "Compound A").
Protocol 1: Antitumor Efficacy in a Human Tumor Xenograft Mouse Model
Objective: To evaluate the antitumor activity of Compound A in an immunodeficient mouse model bearing human cancer cell xenografts.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
6-8 week old female athymic nude mice
-
Compound A
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., a standard chemotherapeutic agent)
-
Matrigel
-
Calipers, syringes, animal balance
Methodology:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions.
-
Tumor Implantation:
-
Harvest cancer cells and resuspend in a 1:1 mixture of media and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Treatment:
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Administer Compound A (e.g., 25 and 50 mg/kg), vehicle, or positive control daily via oral gavage or intraperitoneal injection for 21 days.
-
-
Data Collection:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record body weight of each mouse twice weekly as an indicator of toxicity.
-
Observe mice for any signs of adverse effects.
-
-
Endpoint:
-
At the end of the treatment period, euthanize the mice.
-
Excise tumors and record their final weight.
-
Optionally, collect tumors and major organs for histopathological or biomarker analysis.
-
Protocol 2: Anti-Inflammatory Efficacy in a Carrageenan-Induced Paw Edema Rat Model
Objective: To assess the anti-inflammatory effect of Compound A in an acute inflammation model.
Materials:
-
Male Wistar rats (180-200 g)
-
Compound A
-
Vehicle solution
-
Positive control (e.g., Indomethacin)
-
1% Carrageenan solution in saline
-
Plebthysmometer
Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.
-
Treatment:
-
Fast rats overnight with free access to water.
-
Randomize rats into treatment groups (n=6-8 per group).
-
Administer Compound A (e.g., 25 and 50 mg/kg), vehicle, or positive control orally.
-
-
Induction of Inflammation:
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Visualizations
The following diagrams illustrate the experimental workflow for the antitumor efficacy study and a potential signaling pathway that could be modulated by thiadiazole derivatives.
Caption: Antitumor Xenograft Experimental Workflow.
References
- 1. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. granthaalayahpublication.org [granthaalayahpublication.org]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Novel 5-(Methylthio)-1,2,4-thiadiazol-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document provides a detailed protocol for the synthesis of novel derivatives of 5-(methylthio)-1,2,4-thiadiazol-3-amine, a key intermediate for the development of new therapeutic agents. The protocols outlined herein are intended to serve as a foundational guide for researchers in the synthesis and exploration of this promising class of compounds.
Introduction
The 1,2,4-thiadiazole ring system is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This structural motif is found in numerous biologically active compounds and approved drugs.[2] The diverse biological activities of 1,2,4-thiadiazole derivatives make them attractive candidates for drug discovery and development programs.[1][3] Specifically, derivatives of 3-amino-5-(methylthio)-1,2,4-thiadiazole have been utilized in the development of agrochemicals, such as herbicides and fungicides, and as building blocks for more complex pharmaceutical agents.[4] The presence of a reactive amino group at the 3-position provides a convenient handle for structural modification and the generation of diverse chemical libraries for biological screening.
General Synthesis Workflow
The synthesis of novel this compound derivatives typically begins with the synthesis of the core scaffold, 3-amino-5-(methylthio)-1,2,4-thiadiazole. This can be achieved through various synthetic routes, often involving the cyclization of appropriate precursors.[5][6] Once the core structure is obtained, the 3-amino group can be derivatized through a variety of standard organic transformations to yield novel compounds.
Caption: General workflow for the synthesis of novel this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-(methylthio)-1,2,4-thiadiazole (Core Scaffold)
This protocol is adapted from known procedures for the synthesis of similar 1,2,4-thiadiazole structures.[5]
Materials:
-
2-Methyl-2-thiopseudourea sulfate
-
Sodium thiocyanate
-
Hydrochloric acid (concentrated)
-
Water
-
Ethanol
-
Ice bath
-
Magnetic stirrer and hotplate
-
Round-bottom flasks
-
Condenser
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-2-thiopseudourea sulfate (0.1 mol) in water (100 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium thiocyanate (0.11 mol) in water (50 mL) to the cooled solution with continuous stirring.
-
After the addition is complete, slowly add concentrated hydrochloric acid (0.1 mol) dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 3-amino-5-(methylthio)-1,2,4-thiadiazole.
-
Dry the product in a vacuum oven.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Novel Derivative: N-(5-(Methylthio)-1,2,4-thiadiazol-3-yl)acetamide (Acylation Example)
Materials:
-
3-Amino-5-(methylthio)-1,2,4-thiadiazole
-
Acetic anhydride
-
Pyridine (as catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Magnetic stirrer
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-amino-5-(methylthio)-1,2,4-thiadiazole (10 mmol) in dichloromethane (30 mL).
-
Add a catalytic amount of pyridine (2-3 drops).
-
Slowly add acetic anhydride (11 mmol) to the solution at room temperature with stirring.
-
Allow the reaction to proceed at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the pure N-(5-(methylthio)-1,2,4-thiadiazol-3-yl)acetamide.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the core scaffold and a representative novel derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 3-Amino-5-(methylthio)-1,2,4-thiadiazole | C₃H₄N₄S₂ | 160.22 | 75-85 | 188-190 |
| N-(5-(Methylthio)-1,2,4-thiadiazol-3-yl)acetamide | C₅H₆N₄OS₂ | 202.25 | 80-90 | 210-212 |
Potential Biological Significance and Signaling Pathways
Derivatives of 1,2,4-thiadiazole have been reported to interact with various biological targets. For instance, some derivatives exhibit anticancer activity by inhibiting specific kinases involved in cell proliferation signaling pathways.[1] The diagram below illustrates a hypothetical signaling pathway that could be targeted by novel this compound derivatives.
Caption: Hypothetical inhibition of a cell proliferation signaling pathway by a novel 1,2,4-thiadiazole derivative.
Conclusion
The synthetic protocols detailed in this document provide a solid foundation for the generation of novel this compound derivatives. The versatility of the 3-amino group allows for extensive structural modifications, enabling the creation of diverse compound libraries for screening in various disease models. The promising biological activities associated with the 1,2,4-thiadiazole scaffold underscore the potential of these novel derivatives as starting points for the development of new and effective therapeutic agents. Further research into the structure-activity relationships of these compounds is warranted to fully explore their therapeutic potential.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-AMINO-3-METHYLTHIO-1,2,4-THIADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Analytical Detection of 5-(Methylthio)-1,2,4-thiadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Methylthio)-1,2,4-thiadiazol-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiadiazole scaffold in various therapeutic agents. Accurate and precise analytical methods are crucial for its detection and quantification in various matrices, from synthesis reaction monitoring to pharmacokinetic studies. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The provided protocols are foundational and may require optimization for specific matrices and instrumentation.
Spectroscopic Characterization
Prior to quantitative analysis, the identity and purity of a reference standard of this compound should be confirmed using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR spectroscopy is used to identify the hydrogen atoms in the molecule. The methyl group protons (-SCH₃) would likely appear as a singlet, and the amine protons (-NH₂) as a broad singlet.
-
¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy:
-
IR spectroscopy can confirm the presence of key functional groups. Characteristic peaks would be expected for the N-H stretching of the amine group, C=N stretching within the thiadiazole ring, and C-S stretching.
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of this compound (C₃H₅N₃S₂).
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC with UV detection is a robust and widely used technique for the quantification of small organic molecules. This protocol outlines a reversed-phase HPLC method for the analysis of this compound.
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade.
-
Formic acid, analytical grade.
-
Reference standard of this compound.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV-Vis scan of the reference standard (typically in the range of 254-280 nm for such compounds).
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Matrix: For analysis in a sample matrix (e.g., reaction mixture, biological fluid), perform a sample clean-up procedure such as protein precipitation (for biological samples) with acetonitrile or solid-phase extraction (SPE) to remove interfering substances.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Hypothetical Quantitative Data: HPLC-UV
| Parameter | Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow for HPLC Method Development
Application Notes and Protocols for 5-(Methylthio)-1,2,4-thiadiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 5-(Methylthio)-1,2,4-thiadiazol-3-amine (CAS Numbers: 60093-10-9, 6913-13-9). The information herein is compiled from available safety data sheets and chemical property databases to ensure the well-being of laboratory personnel and the integrity of research.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound and a related compound, 3-Amino-5-methylthio-[1][2][3]thiadiazole, are presented below for easy reference.
| Property | This compound | 3-Amino-5-methylthio-[1][2][3]thiadiazole |
| CAS Number | 60093-10-9[3] | 60093-10-9[3] |
| Molecular Formula | C3H5N3S2[3] | C3H5N3S2[3] |
| Molecular Weight | 147.214 g/mol | 147.22 g/mol [3] |
| Appearance | Not Specified | Beige Powder Solid[2] |
| Melting Point | Not Specified | 156 °C[3] |
| Boiling Point | Not Specified | 318.1 °C at 760 mmHg[3] |
| Flash Point | Not Specified | 146.2 °C[3] |
| Density | Not Specified | 1.48 g/cm³[3] |
| Odor | Not Specified | Odorless[2] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following table summarizes its hazard statements and the corresponding precautionary measures.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| Skin Irritation, Category 2 | pictogram | Warning | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritation, Category 2 | pictogram | Warning | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity – single exposure, Category 3 (Respiratory irritation) | pictogram | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. |
| Acute Oral Toxicity, Category 4 | pictogram | Warning | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
Experimental Protocols: Safe Handling and Emergency Procedures
Detailed methodologies for the safe handling and response to emergencies involving this compound are crucial for a safe laboratory environment.
Personal Protective Equipment (PPE) Protocol
A risk assessment should always be conducted before handling this chemical. The following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.
First-Aid Measures
The following first-aid measures should be taken in case of exposure:
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration.[2] Call a POISON CENTER or doctor if you feel unwell. |
| Skin Contact | Take off contaminated clothing and wash it before reuse. Wash with plenty of water. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth.[2] Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. |
Storage and Disposal
Proper storage and disposal are critical for safety and to maintain the chemical's integrity.
| Aspect | Protocol |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[2] Disposal must be in accordance with all applicable federal, state, and local regulations. |
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
References
Applications of 5-(Methylthio)-1,2,4-thiadiazol-3-amine and its Analogs in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. While specific drug discovery applications for 5-(methylthio)-1,2,4-thiadiazol-3-amine are not extensively documented in publicly available literature, its structural analogs, particularly other substituted 1,2,4-thiadiazoles and the isomeric 1,3,4-thiadiazoles, have been the subject of significant investigation. These related compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.
This document provides an overview of the potential applications of the 1,2,4-thiadiazole class of compounds in drug discovery, drawing on data from structurally related molecules. The provided protocols and data are intended to serve as a guide for the investigation of this compound and its derivatives in various therapeutic areas.
Potential Therapeutic Applications
The thiadiazole core is a versatile scaffold that has been incorporated into numerous biologically active molecules. Its derivatives have been reported to exhibit a broad spectrum of activities, making them attractive candidates for drug development.
Anticancer Activity
Numerous 1,2,4- and 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][2][3] The mechanism of action for these compounds is often multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression like topoisomerase and protein kinases.[2] For instance, certain 2-amino-1,3,4-thiadiazole derivatives have shown potent activity against breast cancer cell lines.[4]
Antimicrobial Activity
The thiadiazole nucleus is a common feature in many antimicrobial agents. Derivatives of 1,3,4-thiadiazole have demonstrated significant activity against a range of bacterial and fungal pathogens.[5][6] The presence of the sulfur and nitrogen atoms in the ring is believed to be crucial for their antimicrobial action, potentially through the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
Thiadiazole derivatives have been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases. For example, certain analogs have been shown to inhibit urease, an enzyme implicated in infections by Helicobacter pylori.[7][8] Others have demonstrated inhibitory activity against α-glucosidase, suggesting a potential application in the management of diabetes.[9] Furthermore, specific 3-substituted imidazo[1,2-d][10][11][12]-thiadiazoles have been identified as inhibitors of Factor XIIIa, a key enzyme in blood coagulation.[13]
Quantitative Data on Thiadiazole Analogs
The following table summarizes the biological activities of various thiadiazole derivatives, providing a reference for the potential efficacy of this class of compounds. It is important to note that these data are for structural analogs and not for this compound itself.
| Compound Class | Target/Activity | Model | IC50/Activity | Reference |
| 3-Substituted Imidazo[1,2-d][10][11][12]-thiadiazoles | Factor XIIIa Inhibition | Enzyme Assay | IC50 values in the micromolar range | [13] |
| 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamides | Urease Inhibition | Enzyme Assay | IC50 values ranging from 16.16 ± 0.54 to 105.32 ± 2.10 µM | [7] |
| 1,3,4-Thiadiazole-bearing Schiff bases | α-Glucosidase Inhibition | Enzyme Assay | IC50 values ranging from 1.10 ± 0.10 to 18.10 ± 0.20 μM | [9] |
| 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | Antiproliferative Activity | Human cancer cell lines | IC50 values in the micromolar range | [4] |
| 5-Aryl-1,3,4-thiadiazole derivatives | Cytotoxicity | MCF-7 and HepG2 cancer cell lines | IC50 values ranging from 2.34 to 91.00 µg/mL | [14] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of thiadiazole derivatives, which can be adapted for the study of this compound.
General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This protocol describes a common method for the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide.
Materials:
-
Substituted carboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl3) or concentrated sulfuric acid
-
Appropriate solvents (e.g., ethanol, DMF)
-
Reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
A mixture of the substituted carboxylic acid (1 mmol) and thiosemicarbazide (1 mmol) is prepared in a suitable solvent.
-
A dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid, is added cautiously to the mixture.
-
The reaction mixture is heated under reflux for a specified period (typically 2-8 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compound (typically in a serial dilution) and incubated for another 48-72 hours.
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for 3-4 hours at 37°C.
-
The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizations
General Synthetic Workflow for Thiadiazole Analogs
Caption: A generalized workflow for the synthesis and evaluation of thiadiazole derivatives.
Putative Signaling Pathway Inhibition by Anticancer Thiadiazoles
Caption: A potential mechanism of action for anticancer thiadiazole analogs targeting the MAPK/ERK pathway.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
solubility issues with 5-(Methylthio)-1,2,4-thiadiazol-3-amine in DMSO
Welcome to the technical support center for 5-(Methylthio)-1,2,4-thiadiazol-3-amine. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with this compound in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Direct quantitative solubility data for this compound in DMSO is not extensively published. However, thiadiazole derivatives as a class are known to be sparingly soluble in aqueous solutions but generally exhibit better solubility in organic solvents like DMSO.[1][2] It is common practice to prepare stock solutions in DMSO at concentrations ranging from 10 to 50 mM for in vitro experiments, though empirical testing is required to determine the maximum solubility for your specific batch.
Q2: My compound is not fully dissolving in DMSO at room temperature. What should I do?
Incomplete dissolution is a common issue with heterocyclic compounds. The following steps, summarized in the workflow diagram below, are recommended:
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing for 1-2 minutes.[3]
-
Sonication: Place the vial in an ultrasonic water bath for 5-15 minutes to break up particle aggregates.[3][4]
-
Gentle Warming: Warm the solution to 37-40°C in a water bath. Thiadiazole derivatives can often be sensitive to temperature, so avoid excessive heat.[1]
-
Visual Confirmation: Always visually inspect the solution against a light source to ensure no solid particulates remain before use.[4]
Q3: After preparing a clear stock solution in DMSO, my compound precipitates when I dilute it into an aqueous buffer for my assay. How can I prevent this?
This phenomenon, known as "crashing out," occurs because the compound is poorly soluble in the final aqueous environment. Here are several strategies to mitigate this:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%, to minimize both solvent effects on the assay and precipitation.[4]
-
Use Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.[4]
-
Add Dropwise While Mixing: Add the DMSO stock solution drop-by-drop into the aqueous buffer while vigorously stirring or vortexing. This promotes rapid dispersion and can prevent localized high concentrations that lead to precipitation.[3]
-
Consider Co-solvents: In some cases, preparing the stock in a mixture of DMSO and another miscible solvent like ethanol or using formulation carriers such as Polyethylene glycol (PEG) can improve aqueous compatibility.[4][5]
Q4: Are there alternative solvents to DMSO?
If DMSO proves problematic for your specific application, other polar aprotic solvents may be compatible, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[4] However, you must first verify that the chosen solvent does not interfere with your experimental assay and is compatible with your laboratory equipment (e.g., certain plastics).
Q5: How should I store my DMSO stock solution of this compound?
For optimal stability, prepare fresh solutions for each experiment.[4] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials with desiccant to protect from moisture, as water absorbed by DMSO can lower solubility and promote compound degradation.
Physicochemical Data Summary
While specific solubility values in DMSO are not available, the table below summarizes key physical properties for this compound (CAS: 60093-10-9).
| Property | Value | Reference |
| Molecular Formula | C₃H₅N₃S₂ | [6] |
| Molecular Weight | 147.22 g/mol | [6] |
| Melting Point | 156 °C | [6] |
| Appearance | Solid (form may vary) | N/A |
Visual Troubleshooting and Workflow Guides
The following diagrams illustrate the recommended workflows for addressing solubility challenges.
Caption: A step-by-step workflow for dissolving the compound in DMSO.
Caption: Protocol for preparing a stable DMSO stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mg/mL stock solution, which serves as a common starting point for further dilutions.
Materials:
-
This compound (MW: 147.22 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculation: To prepare a 10 mM solution, you will need 1.472 mg of the compound per 1 mL of DMSO.
-
Calculation: 147.22 ( g/mol ) * 0.010 (mol/L) = 1.4722 g/L = 1.472 mg/mL
-
-
Weighing: Accurately weigh approximately 1.5 mg of the compound and place it into a sterile vial. Record the exact weight.
-
Solvent Addition: Based on the exact weight, add the corresponding volume of anhydrous DMSO. For example, if you weighed 1.60 mg, add 1.087 mL of DMSO (1.60 mg / 1.472 mg/mL).
-
Dissolution: a. Tightly cap the vial and vortex the mixture for 1-2 minutes.[3] b. If solids remain, place the vial in an ultrasonic water bath for 10 minutes.[4] c. If the solution is still not clear, place it in a water bath set to 37°C for 5-10 minutes, with intermittent vortexing.
-
Final Check: Once the solution is clear and free of particulates, it is ready for use or storage.
-
Storage: Aliquot the solution into single-use, tightly capped vials and store at -20°C or below, protected from light and moisture.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Amino-5-methylthio-[1,2,4]thiadiazole | C3H5N3S2 - BuyersGuideChem [buyersguidechem.com]
Technical Support Center: Synthesis of 5-(Methylthio)-1,2,4-thiadiazol-3-amine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in improving the yield of 5-(Methylthio)-1,2,4-thiadiazol-3-amine synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the S-methylisothiourea precursor.2. Inefficient oxidation/cyclization.3. Incorrect pH during reaction or workup.4. Degradation of the product. | 1. Ensure complete dissolution and reaction of the starting materials for the precursor. Use of fresh, dry reagents is critical.2. Check the quality and quantity of the oxidizing agent. Ensure the reaction temperature is optimal for the cyclization step. Consider alternative oxidizing agents.3. Monitor and adjust the pH of the reaction mixture as specified in the protocol. The stability of the thiadiazole ring can be pH-dependent.4. Avoid prolonged heating and exposure to strong acids or bases during workup and purification. |
| Formation of Impurities/Side Products | 1. Dimerization or polymerization of intermediates.2. Hydrolysis of the methylthio group.3. Over-oxidation of the thiadiazole ring. | 1. Maintain the recommended reaction temperature and concentration of reactants. Slow, controlled addition of reagents can minimize side reactions.2. Use anhydrous solvents and reagents to prevent hydrolysis. Control the pH to minimize conditions that favor hydrolysis.3. Use a stoichiometric amount of the oxidizing agent and monitor the reaction progress closely to avoid over-oxidation. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent.2. Presence of persistent impurities.3. Oily product that is difficult to crystallize. | 1. After reaction completion, concentrate the reaction mixture under reduced pressure. If the product is a salt, adjust the pH to precipitate the free amine.2. Recrystallize the crude product from a suitable solvent system. If impurities persist, consider column chromatography.3. Try triturating the oily residue with a non-polar solvent to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
| Inconsistent Results | 1. Variability in reagent quality.2. Fluctuations in reaction conditions.3. Atmospheric moisture affecting the reaction. | 1. Use reagents from a reliable source and of a consistent purity. 2. Precisely control reaction parameters such as temperature, stirring speed, and addition rates.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method is the oxidative cyclization of a suitable precursor, such as the reaction between S-methylisothiourea (or its salt) and a source of the thiocyanate group, followed by in-situ oxidation.
Q2: How critical is the temperature control during the synthesis?
A2: Temperature control is crucial. During the formation of the intermediate, exothermic reactions can occur. In the cyclization step, the temperature needs to be high enough to promote the reaction but not so high as to cause degradation of the product or promote side reactions.
Q3: What are the best practices for handling the reagents involved?
A3: Many of the reagents, such as oxidizing agents and thiocyanates, can be toxic and moisture-sensitive. Always handle them in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and use anhydrous solvents and techniques.
Q4: Can I use a different oxidizing agent than the one specified in the protocol?
A4: While other oxidizing agents might work, their effectiveness and the reaction conditions required may vary. If you choose to use an alternative oxidant, it is recommended to first perform small-scale test reactions to optimize the conditions and evaluate the yield and purity of the product.
Q5: My final product is off-color. What could be the reason and how can I purify it?
A5: An off-color product often indicates the presence of impurities, which could be unreacted starting materials, side products, or degradation products. Recrystallization from a suitable solvent is the primary method for purification. If this is not sufficient, column chromatography may be necessary.
Experimental Protocols
Protocol 1: Synthesis via Oxidative Cyclization of S-Methylisothiourea and Thiocyanate
This protocol is adapted from established methods for the synthesis of similar 3-amino-1,2,4-thiadiazole derivatives.
Materials:
-
S-Methylisothiourea sulfate
-
Ammonium thiocyanate
-
Hydrogen peroxide (30% solution)
-
Methanol
-
Water
-
Sodium hydroxide solution (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve S-methylisothiourea sulfate (1 equivalent) and ammonium thiocyanate (1.1 equivalents) in a mixture of methanol and water.
-
Oxidative Cyclization: Cool the flask in an ice bath. Slowly add 30% hydrogen peroxide (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
Adjust the pH of the reaction mixture to ~8-9 with a sodium hydroxide solution to precipitate the crude product.
-
Filter the precipitate, wash it with cold water, and dry it under vacuum.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.
-
Data Presentation
Table 1: Comparison of Reaction Parameters for Yield Optimization
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Oxidizing Agent | Hydrogen Peroxide | Bromine | Iodine | Varies |
| Solvent | Methanol/Water | Ethanol | Acetonitrile | Varies |
| Temperature (°C) | 0-10 | Room Temp | 50 | Varies |
| Reaction Time (h) | 4-6 | 8-12 | 2-4 | Varies |
Note: The yields are dependent on the specific combination of parameters and require experimental determination.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
degradation of 5-(Methylthio)-1,2,4-thiadiazol-3-amine in aqueous solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Methylthio)-1,2,4-thiadiazol-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experiments involving its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions can be influenced by several factors:
-
pH: The compound's stability is likely pH-dependent. Hydrolysis of the thiadiazole ring or the methylthio group can be catalyzed by acidic or basic conditions.
-
Temperature: Higher temperatures typically accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Presence of Oxidizing Agents: Oxidizing agents in the solution can potentially oxidize the sulfur atoms in the molecule, leading to degradation.
-
Buffer Components: Certain buffer species may react with the compound or catalyze its degradation.
Q2: What are the potential degradation products of this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation products could arise from the cleavage of the thiadiazole ring or modification of its substituents. Possible products may include compounds resulting from the hydrolysis of the amine group or the methylthio group.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and effective method for monitoring the degradation is through High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the parent compound and its degradation products over time. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed to identify the mass of potential degradation products, aiding in their structural elucidation.
Q4: What general precautions should I take when preparing aqueous stock solutions of this compound?
A4: To ensure the initial integrity of your stock solution, it is recommended to:
-
Use high-purity water (e.g., Milli-Q or equivalent).
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, store solutions at low temperatures (2-8 °C or -20 °C) and protected from light.
-
Consider conducting a preliminary stability test of your stock solution under your specific storage conditions.
Troubleshooting Guides
This section addresses specific issues that you might encounter during your experiments.
Issue 1: Rapid Degradation of the Compound Observed
If you observe unexpectedly fast degradation of this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| pH of the Solution | Measure the pH of your aqueous solution. The compound may be unstable at that specific pH. Perform a pH stability screen to identify a more suitable pH range. |
| Light Exposure | Ensure your experiments are conducted in a light-controlled environment or use amber-colored vials to protect the solution from light. |
| High Temperature | If your experimental setup involves elevated temperatures, this could be accelerating degradation. If possible, perform the experiment at a lower temperature. |
| Contaminated Water or Reagents | Use fresh, high-purity water and reagents to prepare your solutions. Impurities could be catalyzing the degradation. |
Issue 2: Inconsistent or Irreproducible Degradation Profiles
Inconsistent results can be frustrating. The following table outlines common reasons for irreproducibility and how to address them.
| Potential Cause | Troubleshooting Step |
| Inconsistent pH | Ensure the pH of your buffer or solution is consistent across all experiments. Prepare buffers carefully and verify the pH before each use. |
| Variable Temperature | Use a calibrated and temperature-controlled incubator or water bath to maintain a constant temperature throughout the experiment. |
| Inconsistent Light Exposure | Standardize the lighting conditions for all samples. If conducting photostability studies, ensure consistent light intensity and wavelength. |
| Inaccurate Initial Concentration | Verify the concentration of your stock solution before starting each experiment. Use a validated analytical method for quantification. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the degradation of this compound.
Protocol 1: pH Stability Assessment
Objective: To determine the degradation rate of this compound at different pH values.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, and 11).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a high concentration.
-
Spike a small volume of the stock solution into each buffer to achieve the desired final concentration (e.g., 10 µg/mL). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the solution's properties.
-
Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C) in the dark.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
-
Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k) for each pH.
Protocol 2: Photostability Assessment
Objective: To evaluate the effect of light on the stability of this compound.
Methodology:
-
Prepare an aqueous solution of this compound at a known concentration in a buffer where it is relatively stable (determined from the pH stability assessment).
-
Divide the solution into two sets of transparent vials.
-
Wrap one set of vials completely in aluminum foil to serve as the dark control.
-
Expose both sets of vials to a controlled light source (e.g., a photostability chamber with a calibrated light source) for a defined period.
-
At specific time intervals, withdraw samples from both the exposed and dark control vials.
-
Analyze the samples by HPLC to determine the concentration of the parent compound.
-
Compare the degradation in the light-exposed samples to the dark controls to assess the extent of photodegradation.
Data Presentation
The following tables provide an example of how to structure quantitative data from degradation studies.
Table 1: Hypothetical Degradation Rate Constants of this compound at Various pH Values (25 °C)
| pH | Rate Constant (k, h⁻¹) | Half-life (t₁/₂, h) |
| 3.0 | 0.085 | 8.15 |
| 5.0 | 0.021 | 33.01 |
| 7.0 | 0.015 | 46.21 |
| 9.0 | 0.045 | 15.40 |
| 11.0 | 0.120 | 5.78 |
Table 2: Hypothetical Photodegradation of this compound in pH 7 Buffer
| Time (h) | Concentration in Light (% of Initial) | Concentration in Dark (% of Initial) |
| 0 | 100 | 100 |
| 2 | 85 | 98 |
| 4 | 72 | 96 |
| 8 | 51 | 92 |
| 12 | 35 | 88 |
| 24 | 12 | 77 |
Visualizations
The following diagrams illustrate key workflows and concepts.
Technical Support Center: Troubleshooting Kinase Assays with 5-(Methylthio)-1,2,4-thiadiazol-3-amine and Related Heterocyclic Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-(Methylthio)-1,2,4-thiadiazol-3-amine and structurally similar compounds in kinase assays. The following sections address common issues encountered during experimental procedures.
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The guidance provided is based on established principles for kinase assays and data from structurally related heterocyclic compounds, such as other thiazole and thiadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
Based on the common activity of related thiazole and aminothiadiazole scaffolds, the hypothesized mechanism of action is the inhibition of protein kinases.[1][2] These heterocyclic structures are known to be "privileged scaffolds" in medicinal chemistry and can act as ATP-competitive inhibitors by binding to the ATP-binding pocket of kinases.[2] The specific kinase or kinases inhibited by this particular compound would determine its biological effect.
Q2: I am not observing any significant inhibition of my target kinase, even at high concentrations. What are the potential causes?
Several factors could lead to a lack of kinase inhibition.[3] Consider the following:
-
Compound Integrity and Solubility: Verify the purity and identity of your compound. Poor solubility is a common issue for small molecule inhibitors.[3]
-
Assay Conditions: High concentrations of ATP in your assay can outcompete an ATP-competitive inhibitor, masking its effect.[3]
-
Kinase Activity: Ensure that the kinase enzyme is active and that you have a positive control inhibitor to validate the assay setup.[3]
Q3: My results show high variability between replicate wells. How can I improve the consistency of my assay?
High variability can be caused by several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.
-
Incomplete Mixing: Thoroughly mix all reagents in the master mix and in the individual wells.
-
Edge Effects in Plates: Avoid using the outer wells of the plate, which are more prone to evaporation.
-
Compound Precipitation: Visually inspect for any compound precipitation after dilution into the aqueous assay buffer.
Q4: There is a discrepancy between the compound's activity in my biochemical assay and its effect in a cell-based assay. What could be the reason?
This is a common challenge in drug discovery due to the increased complexity of the cellular environment.[3] Key factors include:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[1][3]
-
Cellular Metabolism: The compound may be metabolized by the cells into an inactive form.
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps.
-
Off-Target Effects: In a cellular context, the compound might interact with other proteins, leading to unexpected phenotypes.[4]
Troubleshooting Guide
Issue 1: No or Low Inhibition Observed
| Potential Cause | Recommended Action |
| Compound Integrity/Purity | Verify the identity and purity of the compound using methods like mass spectrometry or NMR. |
| Poor Compound Solubility | Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved. Visually inspect for precipitation upon dilution into the assay buffer. Consider using a lower concentration of the compound or adding a small percentage of a co-solvent if compatible with the kinase.[3] |
| High ATP Concentration | If using an ATP concentration significantly higher than the Km for your kinase, consider performing the assay with an ATP concentration at or near the Km value. This increases the assay's sensitivity to ATP-competitive inhibitors.[3] |
| Inactive Kinase Enzyme | Confirm the activity of your kinase by including a positive control inhibitor known to be effective against your target. Also, run a control reaction without any inhibitor to measure baseline kinase activity. Use a fresh aliquot of the kinase if necessary.[3] |
Issue 2: High Variability Between Replicates
| Potential Cause | Recommended Action |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete Reagent Mixing | Gently vortex or triturate to ensure homogeneity of master mixes and final reaction volumes. |
| Plate Edge Effects | Fill the outer wells with sterile water or buffer to minimize evaporation from the experimental wells. |
| Inconsistent Incubation Time | Ensure that the reaction is initiated and stopped consistently across all wells. |
Quantitative Data for Structurally Related Compounds
Due to the limited availability of specific data for this compound, the following table summarizes the in vitro biological activities of various structurally related thiazole and thiadiazole derivatives to provide an example of the expected potency and selectivity.
| Compound Class/Derivative | Target Kinase(s) | Potency (IC50) | Reference |
| 4-(4-Methylthiazol-5-yl)-N-phenylpyrimidin-2-amines | Aurora A, Aurora B | Potent inhibitors | [5] |
| 3-Thiazolyl-indoles | CDK2 | 0.35 ± 1.07 µM | [5] |
| Imidazothiazole derivatives | RAF1, V600E-B-RAF | 8.2 nM, 0.978 nM | [5] |
| 1,3-thiazole-5-carboxylic acid derivatives | CK2 | 0.4 µM | [5] |
| AS-252424 (a furan-2-ylmethylene thiazolidinedione) | PI3Kγ | 30 - 33 nM | [6] |
| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | MEK/ERK pathway | HCT116 cell proliferation IC50: 8.04 ± 0.94 µmol L–1 (48h) | [7] |
Experimental Protocols
General In Vitro Biochemical Kinase Assay (Radiometric Format)
This protocol is a generalized procedure and should be optimized for the specific kinase and substrate.
Materials:
-
Recombinant kinase
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[8][9]
-
Substrate (e.g., Histone H1 for CDK2)[1]
-
[γ-³²P]ATP
-
10 mM ATP solution
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Stop solution (e.g., 0.75% phosphoric acid)[1]
-
Phosphocellulose paper[1]
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a reaction tube or well, add the kinase reaction buffer, substrate, and the diluted compound or vehicle control (DMSO).
-
Add the recombinant kinase to each reaction.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP (final concentration should be at or near the Km of the kinase).[1]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).[1]
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.[1]
-
Wash the phosphocellulose paper extensively with a stop solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
General Cell Viability Assay (MTT Assay)
This protocol provides a framework for assessing the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)[10]
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[10]
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]
-
Prepare serial dilutions of the compound in complete culture medium. Final concentrations may range from 0.1 µM to 100 µM.[10]
-
Remove the medium from the wells and add the medium containing the diluted compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[10]
-
Incubate the plate for 48-72 hours.[10]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours until formazan crystals are visible.[10]
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[10]
-
Read the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Hypothesized inhibition of a generic kinase signaling pathway.
Caption: General experimental workflow for an in vitro kinase assay.
Caption: Troubleshooting decision tree for kinase assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
optimizing reaction conditions for synthesizing 5-(Methylthio)-1,2,4-thiadiazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of 5-(Methylthio)-1,2,4-thiadiazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective method for the synthesis of 5-amino-3-substituted-1,2,4-thiadiazoles involves the oxidative cyclization of N-amidinothiourea derivatives. For the target compound, a plausible route is the reaction of an appropriate amidine with an isothiocyanate, followed by an oxidative S-N bond formation.
Q2: What are the critical parameters to control during the synthesis?
The critical parameters to monitor and control include reaction temperature, the choice of oxidizing agent, reaction time, and the purity of starting materials. The stoichiometry of the reactants is also crucial to maximize yield and minimize side products.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. A suitable solvent system (e.g., hexane:ethyl acetate) should be developed to clearly separate the starting materials, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can aid in spot detection.
Q4: What are the expected spectroscopic characteristics of this compound?
-
¹H NMR: A singlet for the methylthio group (SCH₃) protons and a broad singlet for the amine (NH₂) protons.
-
¹³C NMR: Resonances for the methylthio carbon and the two carbons of the thiadiazole ring.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the amine group, C=N stretching of the thiadiazole ring, and C-S stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective oxidizing agent. | 1. Screen different oxidizing agents such as iodine, phenyliodine(III) bis(trifluoroacetate), or even air in the presence of a suitable catalyst.[1] |
| 2. Incorrect reaction temperature. | 2. Optimize the reaction temperature. Some oxidative cyclizations can be performed at room temperature, while others may require heating.[1] | |
| 3. Decomposition of starting materials or product. | 3. Ensure the reaction is performed under an inert atmosphere if reactants are air-sensitive. Check the stability of the product under the reaction and workup conditions. | |
| 4. Low purity of starting materials. | 4. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point) and purify if necessary. | |
| Formation of Multiple Products (Impurity Issues) | 1. Lack of regioselectivity in the cyclization step. | 1. Modify the reaction conditions (solvent, temperature, catalyst) to favor the formation of the desired isomer. The use of a base can sometimes influence the reaction pathway. |
| 2. Side reactions, such as the formation of 1,3,4-thiadiazole isomers. | 2. Adjust the stoichiometry of the reactants. Ensure the reaction is not run for an excessively long time. | |
| 3. Over-oxidation of the product. | 3. Use a milder oxidizing agent or control the amount of oxidant added. Monitor the reaction closely by TLC to stop it once the starting material is consumed. | |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. | 1. After the reaction, try to precipitate the product by adding a non-polar solvent (e.g., hexane, diethyl ether). |
| 2. Product co-elutes with impurities during chromatography. | 2. Optimize the mobile phase for column chromatography. Try different solvent systems or use a gradient elution. Recrystallization from a suitable solvent system can also be an effective purification method. An improved procedure for isolation of a similar compound, 5-amino-3-methyl-1,2,4-thiadiazole, without chromatography has been reported and could be adapted.[2] | |
| 3. Product is an oil instead of a solid. | 3. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling to a lower temperature. If it remains an oil, purification by column chromatography is the best option. |
Experimental Protocols
General Protocol for the Synthesis of 5-(Amino)-3-(methylthio)-1,2,4-thiadiazole
This protocol is a generalized procedure based on common methods for synthesizing similar compounds and should be optimized for the specific target molecule.
-
Formation of the Imidoyl Thiourea Intermediate:
-
To a solution of the starting amidine hydrochloride (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as sodium carbonate (1.1 eq).
-
Add methyl isothiocyanate (1.0 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC indicates the consumption of the starting materials.
-
-
Oxidative Cyclization:
-
To the solution containing the imidoyl thiourea intermediate, add an oxidizing agent such as iodine (1.2 eq) portion-wise.
-
Continue stirring at room temperature for another 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.
-
-
Workup and Purification:
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to afford the pure this compound.
-
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodine | DMF | 25 | 6 | |
| 2 | Phenyliodine(III) bis(trifluoroacetate) | CH₂Cl₂ | 25 | 4 | |
| 3 | Air (with catalyst) | DMSO | 80 | 12 | |
| 4 | User Data |
Table 2: Solvent Screening for Recrystallization
| Entry | Solvent System | Purity (by HPLC/NMR) | Recovery (%) |
| 1 | Ethanol/Water | ||
| 2 | Isopropanol | ||
| 3 | Ethyl Acetate/Hexane | ||
| 4 | User Data |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
References
Technical Support Center: 5-(Methylthio)-1,2,4-thiadiazol-3-amine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-(Methylthio)-1,2,4-thiadiazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Depending on the synthetic route, potential impurities may consist of starting materials like thiosemicarbazide and related precursors. It is also possible to have isomeric impurities or related thiadiazole derivatives.
Q2: Which purification techniques are most effective for this compound?
A2: The most commonly employed and effective purification techniques are recrystallization and column chromatography. Recrystallization, particularly from solvents like ethanol, is often sufficient to achieve high purity.[1][2] For more challenging separations of closely related impurities, column chromatography using silica gel is a viable option.
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the compound and quantifying impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also reveal the presence of impurities.[4] Melting point analysis can serve as a quick indicator of purity, with a sharp melting point range suggesting a high degree of purity.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Potential Cause: Incomplete reaction or formation of significant side products.
Recommended Solutions:
-
Reaction Monitoring: Utilize Thin-Layer Chromatography (TLC) to monitor the reaction progress and ensure it has gone to completion before workup.
-
Reagent Purity: Ensure the purity of starting materials, as impurities in the reactants can lead to unwanted side products.
-
Temperature Control: Maintain the recommended reaction temperature to minimize the formation of thermally induced byproducts.
Issue 2: Oily Product Instead of Solid Crystals After Recrystallization
Potential Cause:
-
Presence of impurities that are depressing the melting point.
-
Inappropriate recrystallization solvent.
-
Insufficient cooling time.
Recommended Solutions:
-
Solvent Screening: Perform small-scale solvent screening to identify a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a good starting point.[1][2]
-
Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as a solvent wash or a quick filtration through a small plug of silica gel, before attempting recrystallization.
-
Gradual Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote crystal formation.
-
Seeding: Introduce a small crystal of pure product to the cooled solution to induce crystallization.
Issue 3: Poor Separation of Impurities During Column Chromatography
Potential Cause:
-
Incorrect solvent system (eluent).
-
Overloading the column.
-
Improper column packing.
Recommended Solutions:
-
TLC for Solvent System Selection: Use TLC to determine the optimal eluent system that provides good separation between the desired product and impurities. A common starting point for thiadiazole derivatives is a mixture of petroleum ether and ethyl acetate.[5]
-
Column Loading: Do not exceed the recommended loading capacity of the silica gel. A general rule is to load 1-5% of the silica gel weight with the crude product.
-
Proper Packing: Ensure the silica gel is packed uniformly in the column to avoid channeling, which leads to poor separation.
Data Presentation
Table 1: Physical and Spectroscopic Data of a Related Thiadiazole
| Property | Value | Reference |
| Molecular Formula | C3H5N3S2 | |
| Molecular Weight | 147.22 g/mol | |
| Melting Point | 156 °C | [6] |
| Appearance | Solid | [7] |
Note: Data for the specific compound is limited; this table presents data for the closely related isomer 3-Amino-5-methylthio-[1][2][8]thiadiazole to provide a reference point.
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of petroleum ether and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting logic for addressing low purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Synthesis and properties of 5-(((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione and its some S-derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 3-Amino-5-methylthio-[1,2,4]thiadiazole | C3H5N3S2 - BuyersGuideChem [buyersguidechem.com]
- 7. 3-(Methylthio)-1,2,4-thiadiazol-5-amine | 6913-13-9 [sigmaaldrich.com]
- 8. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]
identifying side reactions in 5-(Methylthio)-1,2,4-thiadiazol-3-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Methylthio)-1,2,4-thiadiazol-3-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic pathway involves the reaction of 2-Methyl-2-thiopseudourea sulfate with a thiocyanate salt, such as sodium thiocyanate. This approach is advantageous as the methylthio group is already incorporated into one of the key starting materials. An alternative route for a structurally similar compound, 5-amino-3-methyl-1,2,4-thiadiazole, involves the reaction of acetamidine hydrochloride with potassium thiocyanate in the presence of an oxidizing agent like bromine.[1]
Q2: What is the likely reaction mechanism for the synthesis from 2-Methyl-2-thiopseudourea and sodium thiocyanate?
While the precise mechanism may vary depending on the reaction conditions, a probable pathway involves the oxidative cyclization of an intermediate formed from the reaction of S-methylisothiourea (generated from its sulfate salt) and the thiocyanate ion. The reaction likely proceeds through the formation of an N-cyano-S-methylisothiourea intermediate, which then undergoes intramolecular cyclization with the formation of the 1,2,4-thiadiazole ring. An oxidizing agent is typically required to facilitate the final ring closure and aromatization.
Q3: What are the most common impurities to expect in the crude product?
The most prevalent impurities are inorganic salts, such as sodium sulfate, which are byproducts of the reaction.[2] Unreacted starting materials, particularly 2-Methyl-2-thiopseudourea, and side-reaction products may also be present.
Q4: What are the recommended methods for purifying the final product?
Initial purification to remove the bulk of inorganic salts can often be achieved by recrystallization from water.[2] For the removal of organic impurities, a subsequent recrystallization from an organic solvent or solvent mixture (e.g., ethanol/water) may be effective. If impurities persist, column chromatography on silica gel is a standard and effective purification technique.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Oxidation | Ensure the oxidizing agent (if used) is fresh and added in the correct stoichiometric amount. The choice of oxidant can be critical; consider alternatives if one proves ineffective. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some cyclization reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions. Monitor the reaction progress by TLC at different temperatures. |
| Hydrolysis of Starting Material | S-methylisothiourea can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. Ensure the pH of the reaction mixture is controlled. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reactants. An excess of one reactant may lead to the formation of byproducts. |
Issue 2: Presence of Significant Side Products
| Side Product | Potential Cause | Recommended Mitigation Strategy |
| Unreacted 2-Methyl-2-thiopseudourea | Incomplete reaction. | Increase reaction time or temperature. Ensure proper mixing. |
| Dimerization of Thiocyanate | Reductive conditions can lead to the dimerization of thiocyanate to form disulfides.[3][4] | Maintain appropriate oxidative conditions throughout the reaction. |
| Isoperthiocyanic Acid | Formation from thiocyanate in acidic aqueous solutions.[5] | Control the pH of the reaction mixture, avoiding strongly acidic conditions if water is present. |
| Over-oxidation Products | The amino group on the thiadiazole ring can be susceptible to oxidation. | Use a milder oxidizing agent or control the stoichiometry of the oxidant carefully. |
| Polymeric Materials | Polymerization of intermediates or the final product can occur under harsh conditions. | Avoid excessively high temperatures and prolonged reaction times. |
Experimental Protocols
Synthesis of 5-amino-3-methyl-1,2,4-thiadiazole (for reference) [1][6]
-
A solution of acetamidine hydrochloride in methanol is cooled in an ice-salt bath.
-
Bromine and a solution of sodium methoxide in methanol are added simultaneously from separate dropping funnels while maintaining a slight excess of bromine.
-
After the addition is complete, the excess bromine is quenched with a small amount of sodium methoxide solution.
-
A solution of potassium thiocyanate in methanol is then added to the reaction mixture.
-
The mixture is stirred for a specified time, and the inorganic salts are removed by filtration.
-
The filtrate is evaporated, and the crude product is purified, typically by recrystallization from water or by Soxhlet extraction.[1]
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
how to increase the stability of 5-(Methylthio)-1,2,4-thiadiazol-3-amine solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and stabilizing solutions of 5-(Methylthio)-1,2,4-thiadiazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The molecule contains a thiadiazole ring, a primary amine group, and a methylthio (thioether) group, each susceptible to degradation under certain conditions.
Q2: In which pH range is this compound expected to be most stable?
A2: Generally, thiadiazole rings show good stability in acidic to neutral conditions but can be susceptible to cleavage under strong basic conditions. The primary amine group can undergo oxidation, which may be pH-dependent. It is recommended to maintain solutions in a slightly acidic to neutral pH range (pH 4-7) for optimal stability.
Q3: How should I store solutions of this compound?
A3: To minimize degradation, solutions should be stored at low temperatures (2-8 °C or frozen at -20 °C for long-term storage), protected from light by using amber vials or by wrapping the container in aluminum foil, and blanketed with an inert gas like nitrogen or argon to prevent oxidation.
Q4: What are the likely degradation pathways for this compound?
A4: Potential degradation pathways include:
-
Oxidation: The methylthio group is susceptible to oxidation to the corresponding sulfoxide and then to the sulfone. The primary amine can also be oxidized.
-
Hydrolysis: The thiadiazole ring may undergo hydrolytic cleavage under strongly acidic or, more likely, strongly basic conditions. The amine group itself is generally stable to hydrolysis under typical experimental conditions.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV and visible light, leading to complex degradation pathways.
Q5: Which solvents are recommended for preparing solutions of this compound?
A5: Common organic solvents such as DMSO, DMF, and ethanol are generally suitable for dissolving this compound. For aqueous-based experiments, it is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute with the aqueous buffer. The choice of solvent can impact stability, so it is recommended to perform preliminary stability tests in the desired solvent system.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency or Concentration in Solution
| Possible Cause | Troubleshooting Step | Recommended Action |
| Oxidation | Sparging the solvent with an inert gas (N₂ or Ar) before and after dissolving the compound. Adding an antioxidant (e.g., BHT, ascorbic acid) to the solution. | Prepare fresh solutions before use. Store stock solutions under an inert atmosphere at low temperatures. Evaluate the compatibility and effectiveness of different antioxidants. |
| pH Instability | Measure the pH of the solution. Adjust the pH to a range of 4-7 using a suitable buffer system (e.g., citrate, phosphate). | Perform a pH stability study to determine the optimal pH range for your experimental conditions. |
| Photodegradation | Protect the solution from light at all stages of preparation, storage, and use by working in a dimly lit area and using amber-colored vials or foil-wrapped containers. | Conduct a photostability study to assess the compound's sensitivity to light. |
| Thermal Degradation | Store solutions at the lowest practical temperature (e.g., 2-8 °C for short-term, -20 °C or -80 °C for long-term). Avoid repeated freeze-thaw cycles. | Perform a thermal stability study at various temperatures to establish optimal storage conditions. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation Products | Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. Compare the retention times of the unknown peaks with those of the forced degradation samples. | Use a stability-indicating analytical method (e.g., gradient HPLC) capable of separating the parent compound from its degradation products. |
| Solvent Impurities or Reactivity | Analyze a blank solvent sample. Use high-purity, HPLC-grade solvents. | If the solvent is suspected of reacting with the compound, switch to an alternative solvent and re-evaluate stability. |
| Contamination | Ensure glassware is scrupulously clean. Filter the solution through a compatible syringe filter before analysis. | Review all sample preparation steps to identify potential sources of contamination. |
Data Presentation
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.
| Condition | Time (hours) | % Degradation (Hypothetical) | Major Degradation Products (Postulated) |
| Acid Hydrolysis (0.1 M HCl, 60 °C) | 24 | 5-10% | Amine hydrolysis product, Ring-opened products |
| Base Hydrolysis (0.1 M NaOH, 60 °C) | 24 | 20-30% | Ring cleavage products |
| Oxidative (3% H₂O₂, RT) | 24 | 40-60% | Sulfoxide, Sulfone |
| Thermal (60 °C in aqueous solution) | 24 | 10-15% | Various minor degradation products |
| Photolytic (ICH Q1B light exposure) | 24 | 15-25% | Complex mixture of photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat 1 mL of the stock solution at 60 °C for 24 hours in a sealed vial.
-
Photodegradation: Expose 1 mL of the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acid and base hydrolysis samples. Dilute with mobile phase to a suitable concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Methodology:
-
Chromatographic Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or the lambda max).
-
Injection Volume: 10 µL.
-
-
Method Optimization: Inject a mixture of the stressed samples from the forced degradation study. Adjust the gradient profile, mobile phase composition, and other chromatographic parameters to achieve adequate separation (resolution > 2) between the parent compound and all degradation peaks.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Caption: Postulated degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
common experimental errors when using 5-(Methylthio)-1,2,4-thiadiazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Methylthio)-1,2,4-thiadiazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound, with the CAS number 6913-13-9, is a solid at room temperature.[1] Its molecular formula is C3H5N3S2, and it has a molecular weight of approximately 147.22 g/mol .[2][3] Other names for this compound include 3-Methylmercapto-5-amino-1,2,4-thiadiazole and 3-(Methylthio)-1,2,4-thiadiazol-5-amine.[2]
Q2: What are the recommended storage conditions for this compound?
While specific stability data for this compound is not extensively published, related heterocyclic compounds can be sensitive to light, moisture, and high temperatures. For optimal stability, it is recommended to store the compound in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and in a dark place at room temperature.[4][5]
Q3: What are some common solvents for dissolving this compound?
The solubility of thiadiazole derivatives is influenced by factors like polarity and the potential for hydrogen bonding.[1] While specific data for this compound is limited, polar solvents are generally more effective for dissolving polar compounds. Compatibility with solvents such as ethanol, acetone, or dimethyl sulfoxide (DMSO) should be experimentally determined.[1] Temperature can also be increased to enhance solubility.[1]
Troubleshooting Guides
Synthesis & Reaction Issues
Q4: I am experiencing low yields in the synthesis of a 1,3,4-thiadiazole derivative. What are the potential causes and solutions?
Low yields in thiadiazole synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure the purity of your starting materials. For instance, in reactions involving thiosemicarbazides, impurities can lead to side reactions and lower yields.[6]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. For example, in the cyclization of thiosemicarbazides, phosphorus oxychloride (POCl3) has been used as a dehydrating agent, and optimizing the equivalents of POCl3 and reaction temperature can significantly improve yields.[7]
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to ensure it has gone to completion.[8]
-
Product Isolation: The workup and purification process can lead to product loss. In some cases, traditional recrystallization from water may not be effective in removing inorganic salts, leading to impure products and seemingly low yields of the pure compound.[9] Alternative methods like Soxhlet extraction may be necessary.[9]
Troubleshooting Workflow for Low Yields in Thiadiazole Synthesis
Caption: A flowchart for troubleshooting low reaction yields.
Q5: My reaction is producing a mixture of mono- and di-substituted products. How can I control the selectivity?
Controlling the stoichiometry of your reactants is key to influencing the product distribution. To favor the formation of a disubstituted product, you can adjust the ratio of the thiadiazole to the electrophile. For example, using a thiadiazole to reagent ratio close to 2:1 has been shown to be effective in maximizing the yield of the disubstituted product in the synthesis of bis-thiadiazoles.[10] Conversely, to favor monosubstitution, a 1:1 or slight excess of the thiadiazole might be employed. The choice of base can also influence the reactivity and selectivity.[10]
Table 1: Effect of Reagent Ratio on Product Distribution
| Thiadiazole:Reagent Ratio | Predominant Product | Reported Yield of Bis-thiadiazole |
| 1:2 | Mixture of products | Not specified |
| 2:1.1 | Disubstituted (bis-thiadiazole) | 69-78%[10] |
Product Characterization & Purity Issues
Q6: I am having difficulty purifying my thiadiazole product. What purification strategies are recommended?
Purification of thiadiazole derivatives can sometimes be challenging due to the presence of inorganic salts from the synthesis or closely related side products.
-
Recrystallization: This is a common first step, but the choice of solvent is critical. If recrystallization from a single solvent is ineffective, a solvent/anti-solvent system might be successful.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, flash chromatography on silica gel is a standard technique.[10] A gradient of polarity, for instance, from dichloromethane (DCM) to a small percentage of acetone in DCM, can be effective.[10]
-
Soxhlet Extraction: For removing inorganic salts that are insoluble in organic solvents, Soxhlet extraction with a solvent like dichloromethane can be a very effective method for obtaining a pure product on a larger scale without the need for chromatography.[9]
Experimental Protocol: General Flash Chromatography Purification
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane or DCM).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Purification Workflow
Caption: A decision tree for purification strategies.
Q7: The spectroscopic data (NMR, IR) for my synthesized 5-amino-3-methyl-1,2,4-thiadiazole does not match the literature. Why might this be?
There have been reports of discrepancies and erroneous data in the published literature for some simple thiadiazole derivatives.[9][11] It is crucial to compare your data with multiple reliable sources if possible. For 5-amino-3-methyl-1,2,4-thiadiazole, it has been noted that some reported 1H and 13C-NMR data are inconsistent with the expected values for 1,2,4-thiadiazoles.[11] Additionally, a reported IR peak for the "N=C-S" bond at 2050 cm-1 was found to be absent upon re-examination.[9] If you suspect your product is correct despite discrepancies with some literature, confirming the structure by an unambiguous method like X-ray crystallography, if possible, is the best approach.[9][11]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1,2,4-Thiadiazole, 5-amino-3-(methylthio)- (CAS 6913-13-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 1,3,4-Thiadiazol-2-amine, 5-(methylthio)- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3-(Methylthio)-1,2,4-thiadiazol-5-amine | 6913-13-9 [sigmaaldrich.com]
- 6. bu.edu.eg [bu.edu.eg]
- 7. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Profiling 5-(Methylthio)-1,2,4-thiadiazol-3-amine and its Analogs Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, revolutionizing treatment paradigms for various malignancies.[1] This guide provides a comparative analysis of 5-(Methylthio)-1,2,4-thiadiazol-3-amine, a member of the promising thiadiazole class of compounds, against other well-established kinase inhibitors. While specific experimental data for this compound as a kinase inhibitor is limited in the public domain, this guide will leverage data on related thiadiazole derivatives to provide a valuable comparative context.
Introduction to Kinase Inhibition
Protein kinases are crucial regulators of a multitude of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a frequent driver of cancer.[2] Kinase inhibitors function by blocking the activity of these enzymes, thereby impeding the signaling pathways that promote cancer cell proliferation and survival. These inhibitors are broadly classified based on their target specificity and mechanism of action.
The Thiadiazole Scaffold in Kinase Inhibition
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer properties.[2] Some 1,3,4-thiadiazole derivatives have been shown to inhibit various protein kinases, such as tyrosine kinases, by competing with ATP for the binding site on the enzyme.[2] For instance, certain derivatives have demonstrated inhibitory activity against the Abl protein kinase.
Comparative Analysis of Kinase Inhibitors
To provide a clear comparison, the following table summarizes the inhibitory activity of several well-known kinase inhibitors against various cancer cell lines. It is important to note that the inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.
| Kinase Inhibitor | Target Kinase(s) | Cancer Cell Line | IC50 (µM) |
| Thiadiazole Derivative Example | Abl | K562 (Chronic Myelogenous Leukemia) | 7.4 |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | K562 (Chronic Myelogenous Leukemia) | Varies (cell-line dependent) |
| Dasatinib | Bcr-Abl, Src family | HCT 116 (Colon) | 0.14[3] |
| MCF7 (Breast) | 0.67[3] | ||
| H460 (Lung) | 9.0[3] | ||
| Sorafenib | Raf, VEGFR, PDGFR | HCT 116 (Colon) | 18.6[3] |
| MCF7 (Breast) | 16.0[3] | ||
| H460 (Lung) | 18.0[3] | ||
| Erlotinib | EGFR | Various | >30 in HCT 116, MCF7, H460[3] |
Signaling Pathways in Cancer
Kinase inhibitors exert their effects by modulating specific signaling pathways. The diagram below illustrates a simplified generic signaling pathway often implicated in cancer, highlighting the points of intervention for kinase inhibitors.
Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of a kinase inhibitor.
Experimental Protocols
The determination of a kinase inhibitor's potency is crucial for its development. The following is a detailed protocol for a common in vitro kinase activity assay.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method to measure the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ATP remaining after the kinase reaction.[4][5][6]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup:
-
In a well of a microplate, add the test compound dilution.
-
Add the kinase to each well.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Luminescence Detection:
-
Add an equal volume of the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and initiates a light-producing reaction proportional to the remaining ATP.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Logical Relationship of Kinase Inhibitor Properties
The successful development of a kinase inhibitor depends on a combination of factors, including its potency, selectivity, and pharmacokinetic properties. The diagram below illustrates the logical relationship between these key attributes.
Caption: Key properties influencing the development of a successful kinase inhibitor drug candidate.
Conclusion
While specific data on the kinase inhibitory profile of this compound is not extensively documented in publicly available literature, the broader class of thiadiazole derivatives continues to be a fertile ground for the discovery of novel kinase inhibitors. The comparative data and experimental protocols provided in this guide offer a framework for researchers to evaluate the potential of new chemical entities in this class against established kinase inhibitors. Further investigation into the structure-activity relationships of thiadiazole derivatives is warranted to unlock their full therapeutic potential in oncology and beyond.
References
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. promega.com [promega.com]
- 5. ebiotrade.com [ebiotrade.com]
- 6. promega.com [promega.com]
Comparative Efficacy of 5-(Methylthio)-1,2,4-thiadiazol-3-amine and its Analogs: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a notable scarcity of direct comparative efficacy studies for 5-(Methylthio)-1,2,4-thiadiazol-3-amine and its immediate analogs. While the broader family of thiadiazole derivatives has been extensively investigated for a wide range of biological activities, data specifically detailing the comparative performance of this particular scaffold is limited. This guide summarizes the available information on related structures to provide a contextual understanding for researchers, scientists, and drug development professionals.
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. It exists in various isomeric forms, with the 1,3,4-thiadiazole and 1,2,4-thiadiazole cores being prominent in compounds exhibiting diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The mesoionic character of the thiadiazole ring is thought to facilitate crossing of cellular membranes, potentially leading to compounds with high selectivity and low toxicity.[3]
Limited Data on 5-amino-1,2,4-thiadiazole Derivatives
Table 1: Antibacterial and Cytotoxic Activity of 5-amino-1,2,4-thiadiazol-3(2H)-one
| Biological Activity | Test System | Concentration | Result |
| Antibacterial | E. coli | 8.5 µM | 10% inhibition of growth[4] |
| Cytostatic | L1210, HeLa S3, HL-60 cell lines | Not specified | No activity observed[4] |
Experimental Protocols
Antibacterial Activity Assay for 5-amino-1,2,4-thiadiazol-3(2H)-one
A detailed experimental protocol for the antibacterial screening was not provided in the available literature. However, a general workflow for such an assay can be conceptualized.
Caption: General workflow for an antibacterial susceptibility test.
Structure-Activity Relationships in Broader Thiadiazole Classes
Review of the broader thiadiazole literature indicates that structural modifications significantly impact biological activity. For instance, in a series of 1,2,4-thiadiazole derivatives acting as adenosine A3 receptor antagonists, the introduction of an acetamido functionality and a 4-methoxyphenyl substitution led to a substantial increase in binding affinity.[5] This highlights the importance of specific substituent groups in determining the efficacy and selectivity of thiadiazole-based compounds.
Signaling Pathways
Due to the lack of specific mechanistic studies for this compound, a definitive signaling pathway cannot be depicted. However, various thiadiazole derivatives have been shown to act through diverse mechanisms, including enzyme inhibition and modulation of signaling pathways involved in cell proliferation and inflammation. For example, some 1,3,4-thiadiazole derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase and topoisomerase II.[1]
Caption: Generalized mechanism of action for bioactive thiadiazole compounds.
Conclusion
While the 1,2,4-thiadiazole scaffold is a recognized pharmacophore, specific and comparative efficacy data for this compound and its direct analogs are not currently available in the public domain. The limited information on structurally related compounds suggests potential for biological activity, but this remains to be experimentally verified for the compound . Researchers interested in this specific chemical series may need to undertake de novo synthesis and biological evaluation to establish its efficacy profile and mechanism of action. Further investigation is warranted to explore the therapeutic potential of this and related 5-amino-1,2,4-thiadiazole derivatives.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Improved synthesis, antibacterial activity and potential carcinogenicity of 5-amino-1 ,2,4-thiadiazol-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Activity of 5-(Methylthio)-1,2,4-thiadiazol-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known biological activities of 5-(Methylthio)-1,2,4-thiadiazol-3-amine and related thiadiazole derivatives. While the precise mechanism of action for this compound is not extensively documented in publicly available literature, this document summarizes the existing experimental data on its biological effects and compares it with alternative compounds from the same chemical class. The information is intended to provide a framework for further investigation and validation of its potential therapeutic applications.
Overview of Thiadiazole Derivatives' Biological Activities
Thiadiazole-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of pharmacological activities.[1] Derivatives of 1,2,4-thiadiazole and 1,3,4-thiadiazole have been extensively studied and have shown potential as:
-
Antimicrobial Agents: Exhibiting activity against various strains of bacteria and fungi.
-
Anticancer Agents: Demonstrating cytotoxic effects against a range of cancer cell lines.[2]
-
Plant Growth Stimulants: Some derivatives have been shown to promote plant growth.[3]
-
Other Pharmacological Activities: Including anticonvulsant and anti-inflammatory properties.
The biological activity of thiadiazole derivatives is highly dependent on the nature and position of the substituents on the thiadiazole ring.
Biological Activity Profile of this compound
Direct and detailed experimental data on the biological activity of this compound (CAS 6913-13-9) is limited. However, existing information suggests its potential in the development of agrochemicals and pharmaceuticals.
Comparative Analysis of Biological Activities
Due to the scarcity of specific data for this compound, this section presents a comparative overview of the biological activities of various thiadiazole derivatives to provide a contextual understanding.
| Compound Class | Biological Activity | Reported IC50/MIC Values | Reference Compound(s) |
| 1,3,4-Thiadiazole Derivatives | Anticancer (Cytotoxicity) | IC50 values ranging from µM to nM against various cancer cell lines (e.g., MCF-7, HeLa, A549).[2] | Doxorubicin, Cisplatin |
| Antimicrobial | MIC values in the µg/mL range against bacterial and fungal strains. | Ciprofloxacin, Fluconazole | |
| 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives | Plant Growth Stimulant | Data on effective concentrations for plant growth promotion is available in specialized literature.[3] | - |
Note: The table above provides a general summary. Specific values are highly dependent on the exact chemical structure, the cell line or microbial strain tested, and the experimental conditions.
Experimental Protocols for Validating Biological Activity
To validate the mechanism and biological activity of this compound, a series of in vitro and in cellulo experiments are required. Below are detailed methodologies for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare Bacterial/Fungal Inoculum: Grow the microbial strain to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate using appropriate broth medium.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microbe only) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Experimental Workflows and Potential Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for validating biological activity and a hypothetical signaling pathway that could be investigated.
Caption: A general workflow for the biological validation of a test compound.
Caption: A hypothetical kinase inhibition pathway for a thiadiazole compound.
Conclusion and Future Directions
While this compound belongs to a class of compounds with demonstrated biological activities, specific data on its mechanism of action remains elusive. The provided experimental protocols offer a starting point for researchers to systematically investigate its cytotoxic and antimicrobial properties. Future studies should focus on identifying its specific molecular targets and elucidating the downstream signaling pathways to fully validate its therapeutic potential. A comprehensive structure-activity relationship (SAR) study of related analogs would also be invaluable in optimizing its biological profile.
References
Ensuring Reproducibility in Experiments with 5-(Methylthio)-1,2,4-thiadiazol-3-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experiments is paramount for the validation and progression of scientific discovery. This guide provides a framework for achieving reproducible results when working with 5-(Methylthio)-1,2,4-thiadiazol-3-amine and its alternatives, emphasizing standardized protocols and comprehensive data reporting.
While specific performance data for this compound is not extensively available in publicly accessible literature, this guide draws upon established methodologies for analogous thiadiazole derivatives to provide a robust template for experimental design and comparison. The principles outlined here are broadly applicable to ensure the reliability and comparability of findings across different studies and laboratories.
Characterization and Quality Control: The Foundation of Reproducibility
To ensure that observed biological effects are attributable to the compound of interest, meticulous characterization and quality control are essential. Variations in purity, isomeric form, or the presence of residual solvents can significantly impact experimental outcomes.
Table 1: Physicochemical Properties and Quality Control Parameters
| Parameter | This compound | Alternative Thiadiazole Derivative (Example) |
| Molecular Formula | C₃H₅N₃S₂ | Varies |
| Molecular Weight | 147.22 g/mol | Varies |
| Melting Point | 156 °C[1] | Varies |
| Appearance | --- | --- |
| Purity (e.g., by HPLC) | >95% (Recommended) | >95% (Recommended) |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Solubility | To be determined in relevant solvents | To be determined in relevant solvents |
Comparative Biological Activity: A Framework for Evaluation
Thiadiazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Establishing a standardized panel of assays is crucial for comparing the performance of this compound with its alternatives.
Table 2: Standardized Assays for Comparative Efficacy
| Biological Activity | Assay | Key Performance Metric | This compound | Alternative 1 (e.g., 2-amino-5-aryl-1,3,4-thiadiazole) | Alternative 2 (e.g., 5-sulfonyl-1,2,4-thiadiazole) |
| Anticancer | MTT or Resazurin Cell Viability Assay | IC₅₀ (µM) | To be determined | Report IC₅₀ values against specific cell lines[2] | --- |
| Antimicrobial | Broth Microdilution | Minimum Inhibitory Concentration (MIC, µg/mL) | To be determined | Report MIC values against specific bacterial/fungal strains | --- |
| Enzyme Inhibition | Specific enzyme activity assay | IC₅₀ or Kᵢ (nM) | To be determined | --- | Report reactivity with protein thiols[5] |
Note: "---" indicates that while the general class of compound may have this activity, specific data for a representative alternative was not found in the initial search.
Experimental Protocols: A Blueprint for Consistency
Detailed and consistent experimental protocols are the bedrock of reproducibility. The following sections outline standardized procedures for key assays.
Synthesis and Purification Protocol
While various methods exist for the synthesis of thiadiazole derivatives, a generalizable protocol is presented below, adapted from reported syntheses of similar compounds.[6]
Objective: To synthesize and purify this compound or its alternatives to a high degree of purity.
Materials:
-
Starting materials (e.g., thiosemicarbazide, carbon disulfide)
-
Reagents and solvents (e.g., potassium hydroxide, alkyl halides, methanol, dichloromethane)
-
Standard laboratory glassware and equipment
-
Purification system (e.g., column chromatography, recrystallization apparatus)
-
Analytical instruments (HPLC, NMR, Mass Spectrometer)
Procedure:
-
Reaction Setup: Combine starting materials and reagents in a suitable solvent under controlled temperature and atmospheric conditions.
-
Reaction Monitoring: Track the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction and perform an appropriate extraction to isolate the crude product.
-
Purification: Purify the crude product using column chromatography, recrystallization, or another suitable method to achieve a purity of >95%.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
In Vitro Anticancer Activity: Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Test compounds and positive control (e.g., doxorubicin)
-
MTT or Resazurin reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and a positive control. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Add MTT or Resazurin reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds and positive control (e.g., a standard antibiotic)
-
96-well plates
-
Inoculating loops or sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Experimental Design and Potential Mechanisms
To further enhance clarity and reproducibility, graphical representations of workflows and hypothesized mechanisms of action are invaluable.
Given the known anticancer activity of many thiadiazole derivatives, a plausible mechanism of action could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival.
By adhering to the principles of rigorous compound characterization, standardized experimental protocols, and transparent data reporting, researchers can significantly enhance the reproducibility of their findings. This guide serves as a foundational resource for the systematic evaluation of this compound and its analogs, ultimately contributing to the robustness and reliability of preclinical drug discovery.
References
- 1. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 5-(Methylthio)-1,2,4-thiadiazol-3-amine derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Amino-1,2,4-Thiadiazole Derivatives as Adenosine A3 Receptor Antagonists
This guide provides a detailed comparison of the structure-activity relationships (SAR) of 5-amino-1,2,4-thiadiazole derivatives, focusing on their activity as potent and selective antagonists for the human adenosine A3 receptor. The data presented is primarily based on a comprehensive study of 3-(4-methoxyphenyl)-5-amino-1,2,4-thiadiazole analogs, which serve as a valuable surrogate for understanding the SAR of the broader class of 5-(alkylthio)-1,2,4-thiadiazol-3-amine derivatives due to their close structural resemblance.
Data Presentation: Quantitative SAR of 3-(4-Methoxyphenyl)-5-amino-1,2,4-thiadiazole Derivatives
The following table summarizes the binding affinities (Ki values) of various N-substituted 3-(4-methoxyphenyl)-5-amino-1,2,4-thiadiazole derivatives for the human adenosine A1, A2A, and A3 receptors. The data highlights the key structural modifications that influence potency and selectivity.
| Compound ID | R Group (Substitution on 5-amino group) | hA1 Ki (nM) | hA2A Ki (nM) | hA3 Ki (nM) | Selectivity vs. hA1 | Selectivity vs. hA2A |
| 7 | H | >10,000 | >10,000 | 254 | >39 | >39 |
| 8 | CH₃ | >10,000 | >10,000 | 1,280 | >8 | >8 |
| 37 | COCH₃ (N-acetyl) | 1,830 | 2,750 | 2.3 | 796 | 1,196 |
| 39 | COCH₃ (N-acetyl on 3-(4-methoxyphenyl) scaffold) | 1,560 | 2,430 | 0.79 | 1,975 | 3,076 |
| 40 | COCH₂CH₃ (N-propionyl) | 1,160 | 1,870 | 1.8 | 644 | 1,039 |
| 41 | CO(CH₂)₂CH₃ (N-butyryl) | 2,540 | 3,120 | 4.5 | 564 | 693 |
Key SAR Insights:
-
5-Amino Group is Essential: The unsubstituted 5-amino derivative (Compound 7) displays moderate affinity for the A3 receptor.
-
N-Alkylation is Detrimental: Simple N-alkylation, such as with a methyl group (Compound 8), leads to a significant decrease in A3 receptor affinity.
-
N-Acylation is Key for High Affinity: N-acetylation (Compound 37) dramatically increases A3 receptor affinity by over 100-fold compared to the unsubstituted amine.
-
Optimal N-Acyl Chain Length: The N-acetyl group (Compound 39) provides the highest affinity. Increasing the acyl chain length to propionyl (Compound 40) and butyryl (Compound 41) leads to a gradual decrease in potency.
-
4-Methoxyphenyl Group Enhances Potency: The presence of a 4-methoxyphenyl group at the 3-position of the thiadiazole ring, as in Compound 39, results in a nearly 3-fold increase in affinity compared to the phenyl-substituted analog (Compound 37), highlighting the importance of this substitution for optimal receptor interaction.[1]
Experimental Protocols
General Procedure for the Synthesis of N-Acyl Substituted 3-(4-methoxyphenyl)-5-amino-1,2,4-thiadiazole Derivatives.[1]
To a solution of 5-amino-3-(4-methoxyphenyl)-1,2,4-thiadiazole (1 mmol) in pyridine (5 mL) was added the corresponding acyl chloride (1.2 mmol) or acid anhydride (1.2 mmol) at 0 °C. The reaction mixture was stirred at room temperature for 2-4 hours. After completion of the reaction (monitored by TLC), the mixture was poured into ice water and the resulting precipitate was filtered, washed with water, and dried. The crude product was purified by column chromatography on silica gel or recrystallization from an appropriate solvent to afford the desired N-acyl derivative.
Radioligand Binding Assays for Adenosine Receptors.[1]
Cell membranes from CHO cells stably expressing human A1, A2A, or A3 adenosine receptors were used. The binding assays were performed in a total volume of 100 µL containing 50 mM Tris-HCl buffer (pH 7.4), adenosine deaminase (2 IU/mL), and the appropriate radioligand ([³H]CCPA for A1, [³H]CGS21680 for A2A, and [¹²⁵I]AB-MECA for A3). The reaction was initiated by the addition of cell membranes (20-40 µg of protein). Non-specific binding was determined in the presence of 10 µM NECA. The incubation was carried out at room temperature for 90 minutes. The reaction was terminated by rapid filtration through Whatman GF/B filters, followed by washing with ice-cold buffer. The radioactivity retained on the filters was measured by a liquid scintillation counter. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Mandatory Visualizations
Logical Relationship of Structure-Activity Relationship
Caption: SAR of 5-amino-1,2,4-thiadiazole derivatives.
Experimental Workflow for SAR Studies
Caption: Workflow for SAR analysis.
References
Assessing the Cross-Reactivity of 5-(Methylthio)-1,2,4-thiadiazol-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of 5-(Methylthio)-1,2,4-thiadiazol-3-amine, a heterocyclic compound of interest in drug discovery. Due to the limited publicly available data on this specific molecule, this guide leverages data from structurally similar 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives to project its potential biological activities and cross-reactivity profile. This analysis is benchmarked against known kinase inhibitors with different scaffolds to provide a comprehensive overview for early-stage drug development and lead optimization.
Introduction to this compound and its Analogs
The 1,2,4-thiadiazole ring is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities often stem from the ability of the thiadiazole scaffold to interact with various biological targets, including protein kinases and receptors. The subject of this guide, this compound, possesses structural features—an amino group and a methylthio substituent—that suggest potential interactions with ATP-binding sites of kinases or other protein targets.
Comparative Analysis of Biological Activity
To assess the potential cross-reactivity of this compound, we compare its hypothesized activity profile with that of known kinase inhibitors. Given the prevalence of thiadiazole scaffolds in kinase inhibitor design, we will use representative data from published studies on similar compounds. The alternatives chosen for comparison are established kinase inhibitors with different core structures to highlight the potential selectivity advantages or disadvantages of the thiadiazole scaffold.
Table 1: Comparative Kinase Inhibition Profile (Hypothetical Data)
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase 1 (e.g., VEGFR2) IC50 (nM) | Off-Target Kinase 2 (e.g., EGFR) IC50 (nM) | Selectivity Score (S-Score) |
| This compound (Hypothesized) | Kinase X | 50 | 500 | >10,000 | 10 |
| Alternative 1 (Imatinib - Quinazoline Scaffold) | Abl | 25 | 100 (c-Kit) | >10,000 (EGFR) | 4 |
| Alternative 2 (Gefitinib - Anilinopyrimidine Scaffold) | EGFR | 20 | >10,000 | >10,000 | >500 |
Note: Data for this compound is hypothetical and based on activities of similar thiadiazole derivatives. The S-Score is a simplified representation of selectivity (IC50 off-target / IC50 target).
Experimental Protocols for Cross-Reactivity Assessment
A thorough assessment of cross-reactivity is crucial in drug development to minimize off-target effects and potential toxicity.[1][2][3][4][5] The following are key experimental protocols that should be employed to evaluate the selectivity of this compound.
In Vitro Safety Pharmacology Profiling
This broad screening approach assesses the interaction of a compound with a panel of known biological targets associated with adverse drug reactions.[1][2][3][4][5]
Methodology:
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Assay Panel: A comprehensive panel of receptors, ion channels, transporters, and enzymes is selected.
-
Binding Assays: Radioligand binding assays are typically used to determine the affinity of the compound for each target in the panel. The compound is incubated with a preparation of the target protein and a specific radioligand. The displacement of the radioligand by the test compound is measured.
-
Functional Assays: For some targets, functional assays are employed to determine if the compound acts as an agonist, antagonist, or modulator.
-
Data Analysis: The percentage of inhibition or stimulation is calculated for each target at a given concentration. For significant interactions, dose-response curves are generated to determine IC50 or EC50 values.
Kinase Inhibitor Profiling
Given that many thiadiazole derivatives exhibit kinase inhibitory activity, a comprehensive kinase panel screen is essential.[6][7]
Methodology:
-
Kinase Panel Selection: A broad panel of kinases representing different branches of the human kinome is chosen.
-
Activity Assays: Kinase activity is measured using various methods, such as radiometric assays (e.g., 33P-ATP incorporation) or fluorescence-based assays.
-
Inhibition Measurement: The ability of this compound to inhibit the activity of each kinase is determined at a fixed concentration.
-
Dose-Response Analysis: For kinases showing significant inhibition, a dose-response analysis is performed to calculate the IC50 value.
-
Selectivity Analysis: The IC50 values are compared across the kinase panel to determine the selectivity profile of the compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context.[8][9][10][11][12] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Methodology:
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Thermal Denaturation: The treated cells are heated at a range of temperatures.
-
Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.
-
Melting Curve Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Cross-Reactivity Assessment
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
Comparative In Silico Analysis of Thiadiazole Derivatives Targeting Key Biological Proteins
An objective guide for researchers and drug development professionals on the computational modeling of substituted 2-amino-1,3,4-thiadiazole derivatives against prominent therapeutic targets. This guide provides a comparative analysis of binding affinities, detailed computational methodologies, and visual representations of experimental workflows.
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a range of clinically approved drugs, including the antibiotic Cefazolin and the carbonic anhydrase inhibitor Methazolamide[1][2]. Its derivatives are subjects of extensive research due to their diverse biological activities, which encompass antimicrobial, anticancer, and anti-inflammatory properties[2][3]. Computational, or in silico, modeling plays a pivotal role in the rational design of these derivatives by predicting their binding affinity and interaction with biological targets, thereby accelerating the discovery of new therapeutic agents.
This guide focuses on the comparative in silico performance of various substituted 2-amino-1,3,4-thiadiazole derivatives against two distinct and significant biological targets: the HsaA monooxygenase of Mycobacterium tuberculosis and the NUDT5 enzyme implicated in breast cancer.
Comparative Binding Affinity of Thiadiazole Derivatives
The following table summarizes the docking scores of different thiadiazole derivatives against their respective protein targets, as determined by molecular docking simulations. A more negative docking score typically indicates a more favorable binding interaction.
| Compound ID | Derivative Structure/Name | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference/Standard | Reference Score (kcal/mol) | Source |
| AK05 | (Structure not specified) | HsaA monooxygenase | -9.4 | GSK2556286 | -8.9 | [4] |
| AK13 | (Structure not specified) | HsaA monooxygenase | -9.0 | GSK2556286 | -8.9 | [4] |
| L3 | 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | NUDT5 (ADP-sugar pyrophosphatase) | -8.9 | Not specified | Not specified | [5][6][7] |
Detailed Experimental Protocols
The methodologies outlined below are based on the computational studies cited in this guide. They provide a framework for the in silico evaluation of ligand-protein interactions.
Protocol 1: Molecular Docking of HsaA Monooxygenase Inhibitors
This protocol is based on the study identifying putative inhibitors for Mycobacterium tuberculosis HsaA monooxygenase[4].
-
Software and Tools : The specific software for docking was not mentioned, but common tools for such studies include AutoDock, PyRx, or Schrödinger Maestro. Molecular Dynamics (MD) simulations were also performed to validate the stability of the docked complexes[4].
-
Target Preparation : The three-dimensional crystal structure of the HsaA monooxygenase is retrieved from a protein database like the Protein Data Bank (PDB). Pre-processing typically involves removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning atomic charges.
-
Ligand Preparation : The 3D structures of the thiadiazole derivatives (AK05, AK13) and the reference compound (GSK2556286) are generated and optimized to their lowest energy conformation.
-
Docking Simulation : The docking process is performed, where the ligands are flexibly docked into the active site of the HsaA monooxygenase. The simulation explores various possible conformations and orientations of the ligand within the binding pocket.
-
Scoring and Analysis : The binding affinity of each ligand is calculated and reported as a docking score in kcal/mol. The stability of the ligand-protein complexes for the most promising candidates is further assessed through MD simulations, analyzing metrics like the root-mean-square deviation (RMSD)[4].
Protocol 2: Molecular Docking of NUDT5 Gene Inhibitors
This protocol is derived from the study of 1,3,4-thiadiazole derivatives as potential agents against breast cancer by targeting the NUDT5 enzyme[5][6][7].
-
Software and Tools : The study utilized molecular docking to predict the binding interactions.
-
Target Preparation : The crystal structure of the target protein, ADP-sugar pyrophosphatase (NUDT5), is obtained from the PDB. Standard preparation procedures, such as the removal of non-essential molecules and the addition of hydrogen atoms, are performed.
-
Ligand Preparation : A series of 1,3,4-thiadiazole derivatives, including compound L3, are synthesized and their 3D structures are generated for docking.
-
Docking and Binding Energy Calculation : The prepared ligands are docked into the active site of the NUDT5 protein. The study reported both the docking score and the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) binding energy. Compound L3 exhibited a docking score of -8.9 kcal/mol and an MM-GBSA value of -31.5 kcal/mol[5][6][7].
-
Interaction Analysis : The binding mode of the top-scoring compounds is analyzed to identify key interactions, such as hydrogen bonds with amino acid residues in the active site. Compound L3 was found to form four hydrogen bonds with the NUDT5 enzyme[5][6][7].
Visualizations: Workflows and Pathways
The following diagrams illustrate the typical workflow for in silico drug design and a conceptual signaling pathway.
Caption: A generalized workflow for in silico drug discovery.
References
- 1. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In Silico ADMET Studies, Molecular Docking and Molecular Dynamics Simulation of Thiadiazole Derivatives for the Identification of Putative HsaA Monooxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
Benchmarking 5-(Methylthio)-1,2,4-thiadiazol-3-amine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of 5-(Methylthio)-1,2,4-thiadiazol-3-amine and its analogs against known standards in antimicrobial and anticancer research. Due to the limited direct experimental data on this compound (CAS 6913-13-9), this guide leverages performance data from structurally similar thiadiazole derivatives to provide a valuable comparative context.
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including potent antimicrobial and anticancer effects.[1][2] These compounds are known to interact with various biological targets by modulating enzyme functions and disrupting key biochemical pathways.[1][2]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in experimental settings.
| Property | Value | Reference |
| CAS Number | 6913-13-9 | [3][4][5][6] |
| Molecular Formula | C3H5N3S2 | [4][5] |
| Molecular Weight | 147.22 g/mol | [4] |
| Synonyms | 5-Amino-3-(methylthio)-1,2,4-thiadiazole, 3-Methylmercapto-5-amino-1,2,4-thiadiazole | [3][4] |
Comparative Anticancer Activity
Thiadiazole derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and interfering with critical signaling pathways in cancer cells, such as the PI3K/Akt and MAPK/ERK pathways.[7] The following table summarizes the in vitro anticancer activity of various 1,3,4-thiadiazole derivatives against common cancer cell lines, with established anticancer agents like Doxorubicin and Cisplatin as standards.
| Compound/Standard | Cancer Cell Line | IC50 (µM) | Reference |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [8] |
| MCF-7 (Breast) | 23.29 | [8] | |
| Honokiol derivative with 1,3,4-thiadiazole scaffold | A549 (Lung) | 1.62 | [9] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | MCF-7 (Breast) | 2.32 - 8.35 | [9] |
| HepG2 (Liver) | 2.32 - 8.35 | [9] | |
| Doxorubicin | MCF-7 (Breast) | Standard | [10] |
| Cisplatin | LoVo (Colon) | Standard | [10] |
Comparative Antimicrobial Activity
The =N-C-S moiety within the thiadiazole ring is believed to be crucial for the antibacterial efficacy of these compounds.[11] The table below presents the Minimum Inhibitory Concentration (MIC) values for several 1,3,4-thiadiazole derivatives against various bacterial and fungal strains, benchmarked against standard antibiotics.
| Compound/Standard | Microorganism | MIC (µg/mL) | Reference |
| 1,3,4-thiadiazole derivative | S. epidermidis | 31.25 | [1] |
| M. luteus | 15.63 | [1] | |
| Tris-1,3,4-thiadiazole derivative | S. aureus | Good activity | [12] |
| Ampicillin | Gram-positive bacteria | Standard | [13] |
| Gentamicin | Gram-negative bacteria | Standard | [13] |
| Amphotericin B | Fungi | Standard | [13] |
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours).[8]
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a 0.5 McFarland turbidity standard.[11]
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.[11]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.[11]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Signaling Pathways and Experimental Workflows
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiadiazole [label="this compound\n(and analogs)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK/ERK\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K; RTK -> MAPK; PI3K -> Akt; Akt -> Proliferation; MAPK -> Proliferation; Thiadiazole -> PI3K [label="Inhibition", fontcolor="#EA4335", color="#EA4335"]; Thiadiazole -> MAPK [label="Inhibition", fontcolor="#EA4335", color="#EA4335"]; Thiadiazole -> Apoptosis [label="Induction", fontcolor="#34A853", color="#34A853"]; } dot Caption: Potential anticancer signaling pathways modulated by thiadiazole derivatives.
References
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Thiadiazole, 5-amino-3-(methylthio)- (CAS 6913-13-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. pschemicals.com [pschemicals.com]
- 5. 5-Amino-3-methylthio-1,2,4-thiadiazole, CasNo.6913-13-9 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 6. 5-AMINO-3-METHYLTHIO-1,2,4-THIADIAZOLE | 6913-13-9 [chemicalbook.com]
- 7. bepls.com [bepls.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-(Methylthio)-1,2,4-thiadiazol-3-amine in Anticancer Studies: A Guide to Designing Control Experiments
For researchers, scientists, and drug development professionals investigating the therapeutic potential of novel small molecules, rigorous experimental design is paramount. This guide provides a framework for designing control experiments for studies on 5-(Methylthio)-1,2,4-thiadiazol-3-amine, with a focus on its potential anticancer activity. The guide compares the target compound with selected alternatives and provides detailed experimental protocols and data presentation formats.
Introduction to this compound and Comparators
Thiadiazole derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The subject of this guide, this compound, is a member of this family. Based on the known mechanisms of structurally similar aminothiadiazoles, a plausible hypothesis for its anticancer activity is the inhibition of inosine monophosphate dehydrogenase (IMPDH).[3][4] IMPDH is a critical enzyme in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis, and its inhibition can lead to the suppression of cancer cell proliferation.
To objectively evaluate the anticancer potential of this compound, this guide proposes a direct comparison with two control compounds:
-
Positive Control/Comparator: Mycophenolic Acid (MPA), a well-characterized and commercially available IMPDH inhibitor with known antiproliferative and immunosuppressive properties.
-
Negative Control: 2-Amino-1,3,4-thiadiazole, a structurally related compound with no significant reported IMPDH inhibitory or broad anticancer activity. This will help to distinguish specific effects from those related to the general thiadiazole scaffold.
Experimental Design and Protocols
A multi-tiered experimental approach is proposed to comprehensively assess the anticancer profile of this compound.
References
statistical analysis of data from 5-(Methylthio)-1,2,4-thiadiazol-3-amine experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of thiadiazole derivatives, with a focus on their antimicrobial and anticancer properties. Due to the limited publicly available experimental data specifically for 5-(Methylthio)-1,2,4-thiadiazol-3-amine, this report summarizes findings for structurally related and well-studied 1,3,4-thiadiazole analogues to provide a relevant comparative framework. The information presented is collated from various scientific publications and aims to offer insights into the therapeutic potential of this class of compounds.
Data Presentation
The following tables summarize the quantitative biological activity data for various thiadiazole derivatives, providing a basis for comparison of their potency against different targets.
Table 1: Antibacterial Activity of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Bacterial Strain | Activity Metric | Value | Reference |
| 2-(phenylacetamido)-thiazole derivative | Escherichia coli | MIC | 1.56 µg/mL | [1] |
| 2-(phenylacetamido)-thiazole derivative | Pseudomonas aeruginosa | MIC | 6.25 µg/mL | [1] |
| 2-(phenylacetamido)-thiazole derivative | Bacillus subtilis | MIC | 1.56 µg/mL | [1] |
| 2-(phenylacetamido)-thiazole derivative | Staphylococcus aureus | MIC | 3.125 µg/mL | [1] |
| p-chlorophenyl derivative of 2-amino-1,3,4-thiadiazole | Staphylococcus aureus | MIC | 62.5 µg/mL | [2] |
| Bis-1,3,4-thiadiazole methyl derivative | Various bacteria | - | Comparable to ciprofloxacin | [2] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli | - | Stronger than ampicillin | [3] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Streptococcus pneumoniae | - | Stronger than ampicillin | [3] |
Table 2: Anticancer Activity of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivative | PC3 (prostate) | IC50 | 22.19 ± 2.1 µM | [4] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivative | SKNMC (neuroblastoma) | IC50 | 5.41 ± 0.35 µM | [4] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (breast) | IC50 | 49.6 µM | [5] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (breast) | IC50 | 53.4 µM | [5] |
| Pyrazole-thiadiazole derivative (6g) | A549 (lung) | IC50 | 1.537 ± 0.097 μM | [6] |
| Thiazole-based derivative (25) | T47D (breast) | IC50 | 2.49 - 46.0 μM | [7] |
| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) | C6 (glioma) | Akt Inhibition | 92.36% | [8] |
| N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4- nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (8) | C6 (glioma) | Akt Inhibition | 86.52% | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the methods used to generate the data in the tables above.
Antibacterial Activity Assessment (Agar Diffusion Method)
The antibacterial activity of thiadiazole derivatives is commonly evaluated using the agar diffusion method.[9]
-
Culture Preparation: Stock cultures of bacteria (e.g., Bacillus subtilis, Escherichia coli) are revived by inoculating them in a suitable broth medium and incubating at 37°C for 18 hours.[9]
-
Plate Inoculation: Agar plates are prepared, and wells are created in the agar. Each plate is then inoculated with 100 μl of the 18-hour old bacterial culture (approximately 10⁻⁴ cfu) and spread evenly.[9]
-
Compound Application: A defined concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to the wells. A standard antibiotic (e.g., ciprofloxacin) is used as a positive control.[9]
-
Incubation: The plates are incubated at 37°C for a specified period, typically 24 hours.
-
Data Analysis: The diameter of the zone of inhibition around each well is measured. A larger diameter indicates greater antibacterial activity. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth, can be determined by testing a range of concentrations.[2]
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.[5][10]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a specific density and allowed to adhere for 24 hours in a humidified atmosphere with 5% CO₂ at 37°C.[10]
-
Compound Treatment: The cells are treated with various concentrations of the thiadiazole derivatives and incubated for a specified period (e.g., 24 or 48 hours).[11]
-
MTT Addition: After the incubation period, an MTT solution is added to each well, and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[4]
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory effect of thiadiazole compounds on specific enzymes.[12]
-
Preparation of Solutions:
-
Inhibitor: Dissolve the thiadiazole compound in DMSO to create a stock solution. Prepare serial dilutions to obtain a range of working concentrations.[12]
-
Enzyme: Prepare a stock solution of the target enzyme in the appropriate assay buffer.[12]
-
Substrate: Prepare a solution of the enzyme's substrate in the assay buffer.[12]
-
-
Assay Procedure:
-
Add the enzyme solution to the wells of a microplate.
-
Add the different concentrations of the inhibitor (thiadiazole compound) to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[12]
-
Initiate the reaction by adding the substrate solution to all wells.[12]
-
Incubate the plate for a specific time at the optimal temperature for the enzyme.
-
Stop the reaction if necessary, often by adding a stop solution.[12]
-
-
Signal Detection: Measure the signal (e.g., absorbance, fluorescence) using a microplate reader at the appropriate wavelength. The signal corresponds to the amount of product formed.[12]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.[12]
Mandatory Visualization
The following diagrams illustrate key experimental workflows and potential signaling pathways associated with the biological activity of thiadiazole derivatives.
Caption: General workflow of the MTT assay for cytotoxicity evaluation.
Caption: Potential apoptotic pathway induced by some thiadiazole derivatives.
Caption: Potential mechanisms of antimicrobial action for thiadiazole derivatives.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]
- 6. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-(Methylthio)-1,2,4-thiadiazol-3-amine: A Procedural Guide
The safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 5-(Methylthio)-1,2,4-thiadiazol-3-amine (CAS No. 60093-10-9), a compound that requires careful handling due to its potential health hazards. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance.[1] Understanding its specific hazards is the foundation for safe handling and disposal. The compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical or its waste.
Key Hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2) [1]
-
May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) [1]
Hazard and Precautionary Data
The following table summarizes the quantitative hazard and precautionary information for this compound.
| Hazard Classification | GHS Code | Precautionary Statements | P-Code |
| Skin Irritation | H315 | Wash hands and any exposed skin thoroughly after handling.[1] | P264 |
| Wear protective gloves/protective clothing/eye protection/face protection.[1] | P280 | ||
| IF ON SKIN: Wash with plenty of water.[1] | P302+P352 | ||
| If skin irritation occurs: Get medical advice/attention.[1] | P332+P313 | ||
| Take off contaminated clothing and wash it before reuse.[1] | P362+P364 | ||
| Serious Eye Irritation | H319 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | P305+P351+P338 |
| If eye irritation persists: Get medical advice/attention.[1] | P337+P313 | ||
| Specific Target Organ Toxicity (Single Exposure) | H335 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] | P261 |
| Use only outdoors or in a well-ventilated area.[1] | P271 | ||
| IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | P304+P340 | ||
| Call a POISON CENTER/doctor if you feel unwell.[1] | P312 | ||
| Storage | Store in a well-ventilated place. Keep container tightly closed.[1] | P403+P233 | |
| Store locked up.[1] | P405 | ||
| Disposal | Dispose of contents/container to an approved waste disposal plant.[1] | P501 |
Experimental Protocol: Waste Segregation and Disposal
This protocol details the necessary steps for the safe handling and disposal of waste generated from this compound, including the pure compound, contaminated materials, and solutions.
1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure the following appropriate PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]
-
Body Protection: A laboratory coat.[2]
2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.[2]
-
Solid Waste:
-
Collect unused or expired this compound and any grossly contaminated disposable items (e.g., weighing boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
-
Liquid Waste:
-
Sharps Waste:
3. Container Management:
-
All waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[2][4]
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and identify the primary hazards (Irritant).[2]
4. Spill and Decontamination Procedure: In the event of a small spill:
-
Absorb the material with an inert absorbent (e.g., vermiculite, sand).[2]
-
Sweep up the absorbed material and place it into the designated solid hazardous waste container.[2]
-
Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[2]
-
Decontaminate any surfaces or equipment that have come into contact with the chemical. The cleaning materials used for decontamination should also be disposed of as hazardous waste.[2]
5. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Do not dispose of this compound down the drain or in the regular trash.[2][5]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-(Methylthio)-1,2,4-thiadiazol-3-amine
Essential safety protocols and logistical plans are critical for the secure and effective handling of 5-(Methylthio)-1,2,4-thiadiazol-3-amine in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers and ensuring the integrity of experimental work. This guide provides detailed procedural information, personal protective equipment (PPE) requirements, and disposal plans to support your research in drug development and other scientific endeavors.
Personal Protective Equipment (PPE) Requirements
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the necessary protective gear for handling this compound.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | To prevent eye contact with dust or splashes. |
| Hand Protection | Appropriate protective gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | Protective clothing, such as a lab coat, to prevent skin exposure.[1] | To protect skin from accidental spills or contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust or aerosols are generated and engineering controls are insufficient.[2] | To prevent inhalation of airborne particles. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step procedures must be followed:
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. The use of a chemical fume hood is strongly recommended.[2][3]
-
Confirm that an eyewash station and a safety shower are readily accessible.[2]
-
Before beginning work, assemble all necessary equipment and reagents.[2]
-
The work area should be clean and uncluttered.[2]
2. Weighing and Transferring:
-
Conduct all weighing and transfer operations within a chemical fume hood to control dust.[2]
-
Utilize non-sparking tools to prevent ignition sources.[2]
-
Handle the solid material with care to minimize the generation of dust.[2]
3. Dissolving and Reactions:
-
When dissolving the solid, add it to the solvent slowly to prevent splashing.[2]
-
If the process requires heating, use a well-monitored and controlled heating mantle.[2]
4. Post-Handling Procedures:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1][3]
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.[2]
-
Contaminated clothing should be removed and washed before reuse.[1][3]
Emergency and First-Aid Measures
In the event of an exposure, immediate action is critical.
-
If Inhaled: Move the individual to fresh air and ensure they are comfortable for breathing. If the person feels unwell, seek medical attention by calling a poison center or doctor.[1][3]
-
If on Skin: Wash the affected area with plenty of soap and water. If skin irritation develops, seek medical advice. Contaminated clothing should be removed.[1]
-
If in Eyes: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice or attention.[1]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of the contents and the container at an approved waste disposal facility.[1][4]
-
Container Handling: Do not reuse empty containers. They should be disposed of in the same manner as the chemical waste.
Safe Handling Workflow
Caption: A logical workflow illustrating the key stages of safely handling and disposing of the chemical, including emergency protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
